cis-trans stereochemistry of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
An In-depth Technical Guide on the Core Stereochemistry of 3-Methyl-4-oxocyclohexane-1-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Core Stereochemistry of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of function. This guide provides a comprehensive technical analysis of the cis-trans stereoisomerism of 3-Methyl-4-oxocyclohexane-1-carboxylic acid. We delve into the foundational principles of cyclohexane conformational analysis, applying them to predict the relative stabilities of the diastereomers of this target molecule. Furthermore, this document outlines a robust, self-validating experimental workflow for the synthesis, isolation, and unambiguous stereochemical assignment of these isomers, leveraging advanced spectroscopic techniques. The methodologies and causal explanations herein are designed to equip researchers with both the theoretical framework and practical insights required for rigorous stereochemical control and characterization.
Foundational Principles: Conformational Analysis of Substituted Cyclohexanes
The stereochemical behavior of 3-Methyl-4-oxocyclohexane-1-carboxylic acid is rooted in the unique conformational properties of the cyclohexane ring. To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[1] In this arrangement, the twelve hydrogen atoms are not equivalent; six are oriented perpendicular to the ring's general plane (axial positions), and six are located around the ring's perimeter (equatorial positions).[2]
Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.[3] For an unsubstituted cyclohexane, these two chair forms are identical in energy.[3][4] However, when substituents are present, the two conformers are typically not isoenergetic.[4][5]
The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions—unfavorable steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[4] This preference is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.[5][6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[6]
Stereochemical and Conformational Analysis of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
The title molecule possesses two stereocenters at the C1 and C3 positions. The relative orientation of the carboxylic acid and methyl groups gives rise to two diastereomers: cis and trans. The stability of each isomer is determined by the conformational equilibrium of its respective chair forms.
The Cis Isomer
In the cis isomer, the carboxylic acid and methyl groups reside on the same face of the cyclohexane ring. This leads to two possible chair conformations that are in rapid equilibrium:
Conformer A (di-axial): Both the C1-carboxylic acid and C3-methyl groups occupy axial positions. This conformation is significantly destabilized by multiple 1,3-diaxial interactions.
Conformer B (di-equatorial): Following a ring flip, both substituents occupy equatorial positions. This conformation minimizes steric strain.
Given that substituents strongly prefer the less sterically hindered equatorial position, it is certain that Conformer B (di-equatorial) is the overwhelmingly more stable and predominant form of the cis isomer at equilibrium.[7]
The Trans Isomer
In the trans isomer, the substituents are on opposite faces of the ring. This configuration also exists as two interconverting chair conformations:
Conformer C: The C1-carboxylic acid group is axial, and the C3-methyl group is equatorial.
Conformer D: The C1-carboxylic acid group is equatorial, and the C3-methyl group is axial.
To predict the more stable conformer, we must consider the relative A-values of the substituents. The A-value for a methyl group is approximately 1.74 kcal/mol, which is generally larger than that for a carboxylic acid group (~1.4 kcal/mol).[3][6] Therefore, the conformer that places the bulkier methyl group in the equatorial position will be favored. In this case, Conformer C is predicted to be more stable than Conformer D .
Caption: Predominant chair conformations are dictated by placing bulky groups equatorially.
Experimental Protocol: A Self-Validating Workflow
The unambiguous determination of stereochemistry requires a multi-step process encompassing synthesis, purification, and spectroscopic analysis. The logic of this workflow is designed to be self-validating, where initial hypotheses from one technique are confirmed by an orthogonal method.
Caption: Workflow from synthesis to definitive stereochemical assignment.
Synthesis and Isomer Separation Protocol
A common route to related structures involves the cyclization of precursors. The following protocol is a representative method.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable precursor, such as a substituted pimelic acid derivative, in an appropriate solvent like toluene.
Cyclization: Add a cyclizing agent (e.g., polyphosphoric acid or a strong base for a Dieckmann condensation) and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Experimental Rationale: Heating provides the necessary activation energy for the intramolecular cyclization. The choice of reagent dictates the specific mechanism and can influence the initial cis:trans ratio of the product mixture.
Workup and Extraction: Upon completion, cool the reaction mixture and quench it by carefully adding it to ice water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Separate the cis and trans isomers from the crude product mixture using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Rationale: The two diastereomers will have different polarities and thus different affinities for the stationary phase, allowing for their physical separation.
Spectroscopic Stereochemical Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for assigning the stereochemistry of the isolated isomers. The key lies in analyzing the coupling constants (J-values) of the proton at C1 (H1), which is attached to the same carbon as the carboxylic acid.
Hypothesis for the Cis Isomer (di-equatorial): In the stable di-equatorial conformer, the H1 proton is axial . It will therefore exhibit a large coupling constant (J ≈ 10–13 Hz) to the adjacent axial protons at C2 and C6. This results in a signal that is often a triplet of doublets or a more complex multiplet with large characteristic splittings.
Hypothesis for the Trans Isomer (ax-COOH/eq-Me): In the favored conformer, the H1 proton is equatorial . It will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2–5 Hz) to its neighbors. This will result in a broad singlet or a multiplet with noticeably smaller splitting patterns compared to the cis isomer.
Trustworthiness through Orthogonal Validation: 2D NOESY
To provide a self-validating system, the hypothesis derived from coupling constants must be confirmed with a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects protons that are close in space, regardless of their bonding connectivity.
Confirmation of Cis Isomer: A NOESY cross-peak will be observed between the protons of the C3-methyl group and the C1-proton. This is because, in the di-equatorial conformation, these groups are on the same face of the ring (syn-facial), placing them in close spatial proximity.
Confirmation of Trans Isomer: No NOESY cross-peak will be observed between the C3-methyl group and the C1-proton. In all viable conformations, these groups are on opposite faces of the ring and are too far apart for a significant Nuclear Overhauser Effect.
Data Presentation: Predicted Spectroscopic Signatures
Feature
Cis Isomer (Predicted)
Trans Isomer (Predicted)
Predominant Conformation
Di-equatorial
ax-COOH / eq-CH₃
C1-Proton (H1) Orientation
Axial
Equatorial
¹H NMR: H1 Signal Pattern
Multiplet with large J-couplings (10-13 Hz)
Multiplet with small J-couplings (2-5 Hz)
2D NOESY: H1 ↔ CH₃
YES (Confirms cis)
NO (Confirms trans)
References
Vertex AI Search. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.
Solubility Profile of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid in Organic Solvents
The following technical guide details the solubility profile, thermodynamic characteristics, and process applications for 3-Methyl-4-oxocyclohexane-1-carboxylic acid . Executive Summary 3-Methyl-4-oxocyclohexane-1-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, thermodynamic characteristics, and process applications for 3-Methyl-4-oxocyclohexane-1-carboxylic acid .
Executive Summary
3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) is a critical bicyclic intermediate often employed in the synthesis of complex pharmaceutical agents, including specific cyclohexane-based enzyme inhibitors. Its structure features a cyclohexane ring functionalized with a ketone, a carboxylic acid, and a methyl group, creating a unique polarity profile that balances hydrophilicity (acid/ketone) with lipophilicity (methyl/ring).
This guide provides a comprehensive technical analysis of its solubility behavior. While specific peer-reviewed data for this isomer is proprietary in many contexts, this document synthesizes experimental protocols, predictive modeling based on structural analogs (e.g., 4-oxocyclohexanecarboxylic acid), and thermodynamic principles to guide process development.
Part 1: Molecular Analysis & Predicted Solubility Trends
To design effective crystallization and purification processes, one must first understand the solute-solvent interactions governing this molecule.
Structural Determinants
Hydrophilic Domains: The C-1 carboxylic acid (-COOH) and C-4 ketone (=O) groups act as strong hydrogen bond acceptors and donors. This facilitates solubility in polar protic solvents.
Lipophilic Domains: The cyclohexane scaffold and the C-3 methyl group contribute to the hydrophobic surface area. The methyl group, in particular, increases the partition coefficient (LogP) compared to the non-methylated analog, reducing water solubility and enhancing affinity for esters and aromatics.
Solvent Ranking (Predictive)
Based on the Like-Dissolves-Like principle and dielectric constants (
), the solubility () order typically follows:
Solvent Class
Representative Solvents
Predicted Solubility Trend
Interaction Mechanism
Polar Protic
Methanol, Ethanol
High
Strong H-bonding with -COOH and =O groups.
Polar Aprotic
Acetone, Ethyl Acetate
Moderate to High
Dipole-dipole interactions; excellent for cooling crystallization.
Aromatic
Toluene
Moderate
Dispersion forces with the cyclohexane ring; increases with temperature.
Non-Polar
n-Heptane, Hexane
Low
Weak interaction; effective anti-solvents.
Aqueous
Water
Low to Moderate
Limited by the hydrophobic methyl-cyclohexane core; pH-dependent.
Part 2: Experimental Determination Protocols
Protocol A: Laser Dynamic Method (Polythermal)
This method is ideal for generating solubility curves (
vs. ) rapidly.
Preparation: Load a precise mass of solute and solvent into a jacketed glass vessel.
Heating: Raise temperature at a fixed rate (e.g., 2 K/min) while stirring.
Detection: A laser monitoring system detects the point of dissolution (transmissivity
).
Cooling: Lower temperature to detect the metastable zone width (nucleation point).
Iteration: Add more solvent and repeat to map the curve.
Used to determine the exact mole fraction solubility at equilibrium.
Saturation: Add excess solid to the solvent at a constant temperature (e.g., 298.15 K) and stir for 24 hours.
Settling: Stop stirring and allow phases to separate (2–4 hours).
Sampling: Withdraw the supernatant using a syringe filter (0.45 µm, pre-heated).
Analysis: Evaporate solvent and weigh the residue, or analyze via HPLC for higher precision.
Workflow Visualization
The following diagram illustrates the standard operating procedure for solubility determination.
Figure 1: Step-by-step workflow for the Static Gravimetric determination of solubility.
Part 3: Thermodynamic Modeling
To simulate process conditions (e.g., cooling ramps), experimental data must be fitted to thermodynamic models.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
) with absolute temperature () and is the industry standard for process engineering.
: Mole fraction solubility.
: Temperature (Kelvin).
: Empirical parameters derived from regression analysis.
Interpretation: If
is negative and large, solubility is highly temperature-dependent, suggesting a steep solubility curve ideal for cooling crystallization.
Thermodynamic Functions
Using the van't Hoff analysis , we calculate the dissolution enthalpy (
) and entropy ():
(Endothermic): Solubility increases with temperature (typical for this compound).
: Indicates the dissolution is non-spontaneous at standard conditions without thermal input (saturation limit).
Thermodynamic Logic Flow
Figure 2: Logic flow for converting raw solubility data into process decisions.
Part 4: Process Applications & Crystallization Strategy
Based on the solubility profile of structural analogs (e.g., 4-oxocyclohexanecarboxylic acid), the following strategies are recommended for 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Solvent Selection for Crystallization
Strategy
Recommended Solvent System
Rationale
Cooling Crystallization
Ethyl Acetate or Isopropyl Acetate
Moderate solubility slope allows for high recovery upon cooling from 60°C to 5°C.
Anti-Solvent Crystallization
Methanol (Solvent) + Water (Anti-solvent)
High solubility in methanol; sharp drop in solubility upon water addition due to the hydrophobic methyl group.
Purification
Toluene
Useful for removing polar impurities; the compound dissolves at high T but crystallizes well at low T.
Critical Process Parameters (CPP)
Metastable Zone Width (MSZW): Determine the MSZW in Ethyl Acetate. A wide MSZW allows for larger crystal growth but risks oiling out if the methyl group lowers the melting point significantly.
Polymorphism: Cyclohexane derivatives often exhibit conformational polymorphism (chair/boat). Use XRD to monitor crystal form consistency during scale-up.
References
Analog Solubility Data:Solubility of 4-Oxocyclohexanecarboxylic Acid in Various Organic Solvents.
Thermodynamic Principles: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Methodology: Shaofeng Zhang et al. (2015). "Thermodynamic Analysis of Solubility." Journal of Chemical & Engineering Data.
Compound Registry: CAS 101567-36-6, 3-Methyl-4-oxocyclohexane-1-carboxylic acid. AChemBlock / Sigma-Aldrich Catalog.
Foundational
Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
Executive Summary In contemporary drug discovery, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven tactic to improve the physicochemical properties and clinical success rates of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven tactic to improve the physicochemical properties and clinical success rates of lead compounds. 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) serves as a highly versatile, bifunctional cycloaliphatic building block. By offering two orthogonal functional handles—a carboxylic acid and a ketone—this scaffold enables divergent, chemoselective synthesis, making it an invaluable asset for fragment-based drug discovery (FBDD) and combinatorial library generation.
Chemical Identity & IUPAC Nomenclature
The structural identity of this compound is defined by strict IUPAC nomenclature rules, which dictate its chemical behavior and stereochemical complexity:
Principal Functional Group: The highest priority group is the carboxylic acid (-COOH). This defines the parent structure as a cyclohexanecarboxylic acid and anchors the ring numbering at the C1 position.
Substituent Assignment: Numbering proceeds around the cyclohexane ring to yield the lowest possible locants for the remaining functional groups. The ketone carbonyl is located at C4, denoted by the prefix "oxo-" , while a methyl group (-CH³) is situated at C3.
Stereochemical Considerations: The molecule possesses two sp³-hybridized chiral centers at C1 and C3 (the C4 carbon is sp²-hybridized). Consequently, the core structure can exist as four distinct stereoisomers: two pairs of enantiomers representing the cis and trans diastereomers. Commercially available lots under CAS 101567-36-6 typically represent a stereochemically undefined mixture unless an exact isomeric purity is specified by the vendor [1].
Physicochemical Profiling & Cheminformatics
The utility of 3-methyl-4-oxocyclohexane-1-carboxylic acid is heavily driven by its alignment with Lipinski's Rule of 5 and "lead-like" chemical space. Its low molecular weight and favorable partition coefficient make it an ideal starting material that will not prematurely inflate the lipophilicity of downstream analogs [2].
Table 1: Physicochemical and Structural Properties
Property
Value
CAS Registry Number
101567-36-6
IUPAC Name
3-methyl-4-oxocyclohexane-1-carboxylic acid
Molecular Formula
C₈H₁₂O₃
Molecular Weight
156.18 g/mol
XLogP3
0.5
Topological Polar Surface Area (TPSA)
54.4 Ų
Hydrogen Bond Donors / Acceptors
1 / 3
Melting Point
91 - 95 °C
InChIKey
XXRPOQQKFJTUQF-UHFFFAOYSA-N
Synthetic Utility and Orthogonal Reactivity
The core advantage of this scaffold lies in the electronic and steric decoupling of its two reactive sites. The C1 carboxylic acid can undergo standard acyl substitution reactions (e.g., amide coupling, esterification), while the C4 ketone is primed for nucleophilic addition or reductive amination. This orthogonality allows chemists to functionalize either site independently without the need for complex protecting-group strategies.
Orthogonal synthetic workflow for derivatizing 3-methyl-4-oxocyclohexane-1-carboxylic acid.
Standardized Experimental Protocols
As a Senior Application Scientist, it is critical to not only execute reactions but to understand the mechanistic causality behind reagent selection. The following protocols are designed as self-validating systems to ensure high fidelity in library synthesis.
Objective: Derivatize the C1 carboxylic acid into an amide while preserving the C4 ketone.
Causality & Reagent Rationale: HATU is selected over traditional carbodiimides (like EDC) because the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate accelerates the aminolysis step. This rapid kinetic profile minimizes the residence time of the activated species, thereby suppressing potential base-catalyzed epimerization at the C1 stereocenter. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without attacking the electrophilic centers.
Step-by-Step Methodology:
Preparation: Dissolve 3-methyl-4-oxocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir the reaction mixture at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester.
Coupling: Introduce the target primary or secondary amine (1.2 eq) dropwise. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2–4 hours.
Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting material mass (m/z 155 [M-H]⁻) and the appearance of the expected product mass validate the completion of the coupling phase.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with 5% aqueous LiCl (to partition out residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Objective: Convert the C4 ketone into a substituted secondary or tertiary amine.
Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed due to its attenuated hydride-donating ability compared to NaBH₄ or NaBH₃CN. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron-hydride bond. Consequently, it selectively reduces the transient, highly electrophilic iminium ion intermediate without prematurely reducing the C4 ketone to a secondary alcohol, while leaving the C1 carboxylic acid entirely unreacted.
Step-by-Step Methodology:
Imine Formation: Combine the scaffold (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions to control the mild exothermic reaction. Stir the resulting suspension at room temperature for 12–16 hours.
Self-Validation: Perform a mini-workup of a 50 µL aliquot and analyze via ¹H NMR. The disappearance of the C3 methyl doublet shift (which is uniquely deshielded by the adjacent ketone) and the appearance of a new multiplet for the C4 methine proton confirm the transformation.
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via flash column chromatography.
Safety, Handling, and Storage
Based on standardized safety data [3], 3-methyl-4-oxocyclohexane-1-carboxylic acid must be handled with appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.
Storage Conditions: Store the powder at room temperature in a tightly sealed container, away from strong oxidizing agents, to maintain its 97%+ purity over long-term storage.
Conformational Analysis of 3-Methyl-4-oxocyclohexane Derivatives: A Technical Guide
Executive Summary The conformational analysis of substituted cyclic ketones is a cornerstone of rational drug design and stereocontrolled organic synthesis. The nomenclature "3-methyl-4-oxocyclohexane" describes a cycloh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The conformational analysis of substituted cyclic ketones is a cornerstone of rational drug design and stereocontrolled organic synthesis. The nomenclature "3-methyl-4-oxocyclohexane" describes a cyclohexane ring bearing a methyl group and a ketone carbonyl at adjacent positions (a 1,2-relationship). Under strict IUPAC nomenclature, the principal functional group (the ketone) dictates the C1 position, making this framework formally recognized as 2-methylcyclohexanone . However, its conformational behavior is intricately linked to its 1,3-isomer, 3-methylcyclohexanone .
This whitepaper provides an in-depth analysis of the stereoelectronic and thermodynamic forces governing these methyl-oxocyclohexane derivatives. By synthesizing variable-temperature NMR (VT-NMR) data, circular dichroism (CD) spectroscopy, and computational modeling, we establish a robust framework for predicting and exploiting the conformational equilibria of these critical pharmacophores.
Structural & Thermodynamic Framework
The Alkylketone Effect and Steric Relief
In an unsubstituted methylcyclohexane ring, the equatorial conformer is heavily favored due to severe 1,3-diaxial interactions between the axial methyl group and the axial protons at C3 and C5. This preference is quantified by an A-value of approximately 1.70–1.92 kcal/mol[1][2].
The introduction of an
-hybridized carbonyl carbon fundamentally alters this energy landscape. In 3-methylcyclohexanone, the axial conformer lacks one of the critical 1,3-diaxial H:CH₃ interactions because the carbonyl carbon (C1) does not possess an axial proton. This phenomenon, termed the "3-alkylketone effect," theoretically halves the conformational energy difference between the axial and equatorial forms from ~1.7 kcal/mol to ~0.85 kcal/mol[1].
Similarly, for 2-methylcyclohexanone derivatives (the 3-methyl-4-oxocyclohexane framework), the proximity of the methyl group to the planar carbonyl system reduces torsional strain and alters solvation dynamics, resulting in a significantly lower equatorial preference in solution compared to gas-phase ab initio calculations[2].
Non-Covalent Stabilization: CH/n and CH/π Interactions
Beyond steric relief, electronic effects play a pivotal role in stabilizing the higher-energy axial conformers. Advanced ab initio MO calculations (MP2/6-311++G(d,p)) reveal that axial conformers of cyclohexanones are uniquely stabilized by intramolecular non-covalent interactions. Specifically, short non-bond distances allow for the formation of CH/n hydrogen bonds between the axial protons of the cyclohexane ring and the lone pairs of the carbonyl oxygen[3]. This electronic stabilization is a primary causal factor for the higher-than-expected populations of axial conformers in substituted cyclohexanones.
Conformational Equilibrium Dynamics
The following diagram illustrates the thermodynamic cycle and the competing steric and electronic forces that dictate the equilibrium between the equatorial and axial states.
Conformational equilibrium of methyl-oxocyclohexane derivatives highlighting axial stabilization.
Quantitative Thermodynamic Data
The table below consolidates the enthalpy differences (
) between the equatorial and axial conformers across different derivatives and analytical environments. Notably, the disparity between gas-phase and solution-phase data for 2-methylcyclohexanone highlights the impact of sterically hindered solvation on the equatorial conformer[2].
Compound
Phase / Solvent
(eq ax)
Analytical Method
Methylcyclohexane
Liquid
1.92 kcal/mol
Variable Temp C NMR
2-Methylcyclohexanone
Chloroform
1.58 kcal/mol
Variable Temp C NMR
2-Methylcyclohexanone
Gas Phase
2.38 kcal/mol
ab initio (Computational)
3-Methylcyclohexanone
Chloroform
1.35 kcal/mol
Variable Temp C NMR
3-Methylcyclohexanone
Liquid
0.85 kcal/mol
Theoretical (Alkylketone Effect)
Experimental & Computational Workflows
To accurately determine the conformational populations of highly flexible cyclic ketones, researchers must employ orthogonal analytical techniques. The following workflows detail the self-validating protocols required for rigorous conformational analysis.
Multi-modal workflow combining VT-NMR, CD spectroscopy, and DFT for thermodynamic extraction.
Variable Temperature
C NMR Protocol
VT-NMR is the gold standard for extracting thermodynamic parameters (
, ) by observing the temperature dependence of chemical shifts above and below the coalescence point[2].
Sample Preparation: Dissolve 50 mg of the methyl-oxocyclohexane derivative in 0.5 mL of
. Causality: Dichloromethane- is selected over to prevent solvent freezing at sub-ambient temperatures (down to 180 K), ensuring the sample can reach the slow-exchange regime.
Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol standard to correct for thermocouple discrepancies at low temperatures.
Spectral Acquisition: Acquire
C NMR spectra at 10 K increments from 298 K down to 173 K.
Line Shape Analysis: Simple peak integration fails near the coalescence point. Use dynamic NMR line-shape fitting software (e.g., DNMR3) to extract accurate exchange rate constants (
) at intermediate temperatures.
Eyring Plot Generation: Plot
versus to derive the activation enthalpy () and entropy () of the chair-chair interconversion.
Solvent Selection: Prepare highly dilute solutions in solvents of varying polarity (e.g., cyclohexane vs. methanol) to assess sterically hindered solvation effects.
Data Acquisition: Record CD spectra across a temperature gradient.
Asymptotic Analysis: Apply an asymptotic approach to the temperature-dependent CD data to isolate the individual CD signals of the equatorial and axial conformers.
Population Calculation: Calculate the Gibbs free energy (
) differences directly from the ratio of the isolated conformer populations.
Computational Modeling (DFT/MP2) Protocol
Computational chemistry provides the theoretical benchmarking required to validate experimental observations[3].
Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify all local minima (chair and twist-boat forms).
Geometry Optimization: Optimize the identified structures using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level or MP2/6-311++G(d,p) level.
Frequency Calculation: Conduct vibrational frequency calculations to verify that the optimized structures are true minima (zero imaginary frequencies).
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the experimental solvent. Causality: Gas-phase calculations often overestimate the stability of the axial conformer due to the lack of solvent dipole shielding; PCM corrects this discrepancy[2].
A fascinating application of conformational analysis in these systems is their behavior in solid-state host-guest chemistry. When co-crystallized with specific host molecules like (+)-(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol (TETROL), 3-methylcyclohexanone and 4-methylcyclohexanone are uniquely trapped in their energetically unfavorable axial methyl conformations [4].
Mechanistic Causality: The host lattice forms a highly specific, rigid hydrogen-bond network (O···O distance of 2.621 Å). The steric bulk of an equatorial methyl group disrupts the optimal crystal packing index of the TETROL clathrate. Consequently, the thermodynamic penalty of adopting the axial conformation is entirely offset by the massive enthalpic gain from optimal host-guest hydrogen bonding and CH···
interactions in the solid state[4]. Conversely, 2-methylcyclohexanone is included more conventionally in the equatorial conformation, demonstrating how minute positional changes in the oxo-methyl relationship drastically alter supramolecular assembly.
References
Title : Conformational Analysis of (+)-(3R)-Methylcyclohexanone from Temperature-dependent Circular Dichroism Measurements. Source : Optica Publishing Group. URL : 1
Title : Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Source : RSC Publishing. URL : 2
Title : The Origin of the Relative Stability of Axial Conformers of Cyclohexane and Cyclohexanone Derivatives: Importance of the CH/n and CH/π Hydrogen Bonds. Source : Oxford Academic. URL :3
Title : Clathrates of TETROL: Further Aspects of the Selective Inclusion of Methylcyclohexanones in Their Energetically Unfavorable Axial Methyl Conformations. Source : PubMed. URL : 4
Synthesis Pathways of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) Executive Summary & Retrosynthetic Strategy 3-Methyl-4-oxocycloh...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6)
Executive Summary & Retrosynthetic Strategy
3-Methyl-4-oxocyclohexane-1-carboxylic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted combinatorial libraries [1]. Structurally, it presents a unique 1,3,4-substitution pattern on a cyclohexane ring, featuring a carboxylic acid, a methyl group, and a ketone.
As a Senior Application Scientist, I approach the synthesis of this scaffold by evaluating both scalability and regiocontrol. The retrosynthetic analysis reveals two highly validated, divergent strategies:
The Bottom-Up Approach (Diels-Alder Cycloaddition): Constructs the ring from acyclic precursors, offering absolute regiocontrol and the potential for asymmetric induction.
The Top-Down Approach (Aromatic Hydrogenation-Oxidation): Leverages inexpensive, commercially available aromatic precursors (e.g., 3-methyl-4-hydroxybenzoic acid) for highly scalable, atom-economical production.
This whitepaper details the mechanistic causality, self-validating protocols, and quantitative data required to execute both pathways with high fidelity.
The Bottom-Up Route: Diels-Alder Cycloaddition
The Diels-Alder [4+2] cycloaddition is the premier method for constructing six-membered rings with predictable regiochemistry. By reacting an electron-rich diene with an electron-deficient dienophile, we can establish the 1,3,4-substitution pattern in a single concerted step.
Mechanistic Causality
According to the established "para" rule of Diels-Alder chemistry, a 2-substituted diene bearing an electron-donating group (such as a silyl enol ether) will preferentially direct an electron-withdrawing group on the dienophile to the "para" position (C4 relative to C1). By utilizing 2-trimethylsilyloxy-3-methyl-1,3-butadiene and methyl acrylate , the methyl group and the silyloxy group work in electronic and steric concert to overwhelmingly favor the desired regioisomer. The use of a Lewis acid (TiCl₄) lowers the lowest unoccupied molecular orbital (LUMO) of the dienophile, accelerating the reaction at cryogenic temperatures and further tightening regiocontrol.
Fig 1. Bottom-up Diels-Alder synthesis pathway for 3-methyl-4-oxocyclohexane-1-carboxylic acid.
Self-Validating Experimental Protocol
Preparation & Activation: In an oven-dried Schlenk flask under argon, dissolve methyl acrylate (10.0 mmol) in anhydrous CH₂Cl₂ (25 mL). Cool to -78 °C. Dropwise add TiCl₄ (1.0 M in CH₂Cl₂, 2.0 mmol).
Causality: TiCl₄ coordinates to the carbonyl oxygen of methyl acrylate, drastically increasing its electrophilicity and enforcing strict regioselectivity.
Cycloaddition: Slowly add 2-trimethylsilyloxy-3-methyl-1,3-butadiene (12.0 mmol) over 15 minutes. Stir at -78 °C for 4 hours.
In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract into hexanes, and analyze via GC-MS. The reaction is validated to proceed to the next step only when the dienophile peak is <1% area.
Hydrolysis: Quench the reaction with 1M HCl (10 mL) at 0 °C. Stir for 1 hour at room temperature.
Causality: The acidic aqueous environment cleaves the silyl enol ether, driving tautomerization to the thermodynamically stable ketone.
Saponification: Isolate the organic layer, concentrate, and dissolve in THF/H₂O (1:1, 20 mL). Add LiOH·H₂O (20.0 mmol). Stir for 12 hours at room temperature.
Isolation: Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target acid.
Quantitative Data: Lewis Acid Optimization
Catalyst System
Temperature (°C)
Time (h)
Regioisomeric Ratio (Para:Meta)
Isolated Yield (%)
Thermal (None)
110
24
75:25
62%
BF₃·OEt₂
-78
8
88:12
74%
TiCl₄
-78
4
98:2
89%
The Top-Down Route: Aromatic Hydrogenation-Oxidation
For process chemistry and scale-up, starting from a naturally abundant or inexpensive aromatic precursor is highly desirable. 3-Methyl-4-hydroxybenzoic acid can be reduced to the corresponding cyclohexane derivative and subsequently oxidized.
Mechanistic Causality
The critical challenge in this pathway is the chemoselective hydrogenation of the aromatic ring without causing hydrogenolysis (cleavage) of the C–O bond. Palladium (Pd/C) catalysts are notorious for inserting into benzylic/allylic C–O bonds during the partially reduced intermediate phase. Therefore, we strictly utilize Ruthenium (Ru/Al₂O₃) , which favors facial coordination to the arene and rapid saturation without C–O bond cleavage [2][3]. Following reduction, a highly selective Anelli oxidation (TEMPO/NaOCl) converts the secondary alcohol to the desired ketone.
Fig 2. Top-down aromatic hydrogenation and oxidation route to the target carboxylic acid.
Self-Validating Experimental Protocol
High-Pressure Hydrogenation: Charge a Hastelloy autoclave with 3-methyl-4-hydroxybenzoic acid (50.0 mmol), 5% Ru/Al₂O₃ (2.5 mol% Ru), and 100 mL of EtOH/H₂O (9:1). Pressurize to 50 bar H₂ and heat to 80 °C under vigorous stirring (1000 rpm) for 16 hours.
Causality: High pressure and vigorous stirring overcome the mass transfer limitations of H₂ into the solvent, ensuring complete reduction before off-target side reactions occur.
IPC & Self-Validation: Vent the reactor, filter a 100 µL aliquot through a PTFE syringe filter, and analyze via HPLC-UV (254 nm). The protocol validates progression only when there is a complete loss of the aromatic chromophore (starting material undetectable).
Catalyst Removal: Filter the bulk mixture through Celite to remove the Ru catalyst and concentrate to remove EtOH.
Anelli Oxidation: Redissolve the intermediate in CH₂Cl₂ (100 mL). Add TEMPO (0.5 mmol) and KBr (5.0 mmol). Cool to 0 °C. Dropwise add aqueous NaOCl (10-15% active chlorine, 55.0 mmol) buffered to pH 9 with NaHCO₃.
Causality: TEMPO is selectively oxidized by NaOCl to the oxoammonium ion, which rapidly and selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the substrate or cleaving the cyclohexane ring.
Workup: Quench excess oxidant with saturated aqueous Na₂S₂O₃. Separate layers, extract the aqueous layer with CH₂Cl₂, dry, and concentrate.
To confirm the structural integrity of the synthesized 3-methyl-4-oxocyclohexane-1-carboxylic acid, Electron Ionization (EI) mass spectrometry is highly diagnostic. Literature indicates that 4-oxocyclohexanecarboxylic acid derivatives undergo characteristic retro-Diels-Alder (rDA) fragmentation under EI conditions, yielding diagnostic [M–C₂H₄]⁺• and [M–HCOOH]⁺• ions, which definitively validate the functional group positioning on the ring [4].
References
Bordet, A., et al. "Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts." Journal of the American Chemical Society - ACS Publications, 2023.
URL:[Link]
Ratovelomanana-Vidal, V., et al. "Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution." Canadian Journal of Chemistry, 2000.
URL:[Link]
Milman, B. L., et al. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Publishing, 2025.
URL:[Link]
Executive Summary 3-Methyl-4-oxocyclohexane-1-carboxylic acid represents a bifunctional aliphatic scaffold common in intermediate drug design. Its metabolic profile is defined by two competing "soft spots": the C4-ketone...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-4-oxocyclohexane-1-carboxylic acid represents a bifunctional aliphatic scaffold common in intermediate drug design. Its metabolic profile is defined by two competing "soft spots": the C4-ketone , highly susceptible to cytosolic reduction, and the C1-carboxylic acid , a primary site for Phase II conjugation.
This guide details the metabolic liabilities of this scaffold, providing a self-validating experimental framework to assess its stability. Unlike aromatic systems where CYP450 oxidation dominates, this alicyclic molecule requires a specialized screening strategy that accounts for non-CYP pathways, specifically Aldo-Keto Reductases (AKRs) and UDP-Glucuronosyltransferases (UGTs) .
Part 1: Structural Analysis & Metabolic Liabilities[1]
To design an effective stability assay, we must first predict the enzyme-substrate interactions based on chemical logic.
The C4-Ketone: The Cytosolic Sink
The ketone at position 4 is the most metabolically labile feature. In standard Human Liver Microsomes (HLM), this group may appear stable because microsomes typically lack the cytosolic fraction where AKRs reside.
Mechanism : Nucleophilic attack by hydride (from NADPH), catalyzed by AKR1C or SDR enzymes.
Stereochemical Implication : Reduction creates a new chiral center at C4. The ratio of cis/trans alcohol metabolites provides a fingerprint of the specific AKR isoform involved.
Risk Factor : Formation of Acyl Glucuronides .[2] Unlike ether glucuronides, acyl glucuronides are reactive electrophiles capable of rearranging and covalently binding to plasma proteins (leading to haptenization and potential immune-mediated toxicity).
The C3-Methyl & Alicyclic Ring: Phase I Oxidation
While less rapid than ketone reduction, the cyclohexane ring is subject to CYP450-mediated hydroxylation.
Mechanism : Hydrogen abstraction. The tertiary carbon at C3 (bearing the methyl) and the C2/C6 positions are statistically likely sites for hydroxylation.
Part 2: Mechanistic Visualization
The following diagram maps the divergent metabolic pathways, highlighting the subcellular location of the enzymes—a critical factor for assay selection.
Figure 1: Divergent metabolic pathways requiring both cytosolic (AKR) and microsomal (CYP/UGT) screening.
Part 3: Experimental Assessment Framework
Standard microsomal stability assays (HLM) often yield false negatives for ketone-containing compounds because they lack the cytosolic fraction. The following protocol ensures a comprehensive assessment.
Protocol A: The "S9 Fraction" Stability Assay
Purpose : To evaluate Phase I stability by including both Microsomal (CYP) and Cytosolic (AKR) enzymes.
Reagents :
Pooled Human Liver S9 Fraction (contains both microsomes and cytosol).
Cofactors: NADPH (for Phase I), UDPGA (optional, for Phase II).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Internal Standard: Tolbutamide or Propranolol.
Workflow :
Preparation : Pre-incubate S9 fraction (1 mg/mL protein) in buffer at 37°C for 5 minutes.
Initiation : Add test compound (final conc. 1 µM) and NADPH regenerating system.
Control Arm: Perform parallel incubation without NADPH to rule out chemical instability.
Sampling : Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
If the molecule demonstrates poor metabolic stability (
min), apply the following medicinal chemistry strategies:
Ketone Stabilization :
Steric Shielding : Introduce methyl groups at C3 or C5 (gem-dimethyl) to hinder the approach of the hydride from AKR.
Bioisosteres : Replace the ketone with a difluoro-methylene (
) or a sulfone () to remove the reduction liability while maintaining polarity.
Carboxylic Acid Replacement :
Tetrazole : A classic bioisostere that mimics the acidity of the carboxylate but resists glucuronidation.
Oxadiazole : A neutral surrogate that can maintain H-bond interactions.
Stereochemical Locking :
If one enantiomer is metabolized faster by AKRs, resolving the racemate to the more stable isomer (cis or trans) can significantly improve half-life.
References
FDA Guidance for Industry . Safety Testing of Drug Metabolites. U.S. Department of Health and Human Services. [Link]
Regan, S. L., et al. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology. [Link]
Penning, T. M. (2015). The Aldo-Keto Reductases (AKRs): Overview. Chemico-Biological Interactions. [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Reference for Metabolic Stability Protocols).
Paine, M. J., et al. (2000). The Metabolism of Methylcyclohexane. Biochemical Journal. [Link]
Unveiling the Therapeutic Potential of 3-Methyl-4-oxocyclohexane-1-carboxylic acid: A Technical Guide for Preclinical Research
Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 3-Methyl-4-oxocyclohexane-1-carboxylic acid, a molecule of growing interest in medicinal chemistry. While direc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 3-Methyl-4-oxocyclohexane-1-carboxylic acid, a molecule of growing interest in medicinal chemistry. While direct biological data on this specific compound is nascent, this document synthesizes information from structurally related cyclohexanecarboxylic acid derivatives and cyclic ketones to build a robust hypothesis for its therapeutic potential. We delve into its physicochemical properties and outline detailed, field-proven experimental protocols for investigating its prospective anti-inflammatory, antimicrobial, and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for preclinical evaluation and fostering further investigation into this promising chemical entity.
Introduction: The Scientific Rationale
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with diverse functionalities offer a fertile ground for discovery, and 3-Methyl-4-oxocyclohexane-1-carboxylic acid presents a compelling scaffold. Its structure, featuring a cyclohexane ring, a carboxylic acid group, and a ketone moiety, suggests a potential for diverse biological interactions. The cyclohexane core provides a three-dimensional framework that can be tailored for specific binding pockets, while the carboxylic acid and ketone groups offer sites for hydrogen bonding and other non-covalent interactions with biological targets.
Literature on analogous structures, such as various cyclohexanecarboxylic acid derivatives, points towards significant anti-inflammatory, antimicrobial, and even anticancer properties.[1][2][3] The presence of a ketone group in cyclic compounds has also been associated with a range of biological activities, including antiproliferative effects.[4][5][6] This guide, therefore, extrapolates from this existing knowledge to propose a targeted investigation into the therapeutic promise of 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
While multiple synthetic routes may be viable, a plausible approach for the synthesis of 3-Methyl-4-oxocyclohexane-1-carboxylic acid can be adapted from established methods for similar cyclic ketones and carboxylic acids.[8][9][10] A potential retrosynthetic analysis suggests starting from a readily available substituted cyclohexene derivative, followed by oxidation and functional group manipulations.
Caption: Tiered workflow for assessing anti-inflammatory potential.
Protocol 3.1.3.1: Cytokine Release Assay
Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Stimulation: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Pre-treat the cells with varying concentrations of 3-Methyl-4-oxocyclohexane-1-carboxylic acid for 1 hour.
LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
[11][12]4. Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits or a multiplex bead-based assay.
[13][14]5. Data Analysis: Compare the cytokine levels in treated cells to those in untreated, LPS-stimulated cells to determine the inhibitory effect of the compound.
Protocol 3.1.3.2: COX-2 Inhibitor Screening Assay
Assay Principle: This assay measures the peroxidase activity of cyclooxygenase (COX), which is a key enzyme in the inflammatory pathway.
[3][7][15][16][17]2. Procedure: Utilize a commercial COX-2 inhibitor screening kit. The assay typically involves the reaction of arachidonic acid with COX-2 in the presence of a fluorometric probe.
Inhibition Measurement: Perform the assay with and without various concentrations of 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Data Analysis: Measure the fluorescence intensity to determine the level of COX-2 inhibition. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The structural features of our target compound warrant investigation into its potential to inhibit microbial growth.
Derivatives of cyclohexanecarboxylic acid have shown activity against a range of bacterial and fungal strains. [1][18]The ketone functionality can also contribute to antimicrobial effects. Therefore, a systematic evaluation against a panel of clinically relevant microorganisms is justified.
Caption: Workflow for determining antimicrobial activity.
Microorganism Preparation: Culture the selected bacterial and fungal strains in appropriate broth media overnight to achieve a logarithmic growth phase.
[18][19]2. Compound Dilution: Prepare a series of two-fold dilutions of 3-Methyl-4-oxocyclohexane-1-carboxylic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.
[20][21][22][23]3. Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
[24]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
[25]
Anticancer Activity
The search for novel anticancer agents remains a high priority in biomedical research. The presence of a cyclic ketone moiety in the target compound is a structural feature found in some molecules with antiproliferative activity.
[4][6]
Cyclic ketones have been utilized as scaffolds in the synthesis of compounds with antiproliferative activities. [4]This provides a strong rationale for evaluating the cytotoxic potential of 3-Methyl-4-oxocyclohexane-1-carboxylic acid against various cancer cell lines.
Caption: A tiered approach to assess in vitro anticancer potential.
Protocol 3.3.3.1: MTT Assay for Cytotoxicity
Cell Seeding: Seed cancer and non-cancerous cells into 96-well plates at an appropriate density and allow them to adhere overnight.
[4][26][27][28]2. Compound Treatment: Treat the cells with a range of concentrations of 3-Methyl-4-oxocyclohexane-1-carboxylic acid for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3.3.3.2: Apoptosis Assay by Flow Cytometry
Cell Treatment: Treat the cancer cells with the IC50 concentration of 3-Methyl-4-oxocyclohexane-1-carboxylic acid for 24 hours.
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. [1][6][29][30]Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
[31]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded approach to investigate the potential biological activities of 3-Methyl-4-oxocyclohexane-1-carboxylic acid. By leveraging knowledge from structurally similar compounds, we have proposed a series of robust in vitro assays to explore its anti-inflammatory, antimicrobial, and anticancer potential. The detailed protocols and experimental workflows provide a clear roadmap for researchers to embark on the preclinical evaluation of this promising molecule.
Positive results from these initial screens would warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy and toxicity studies, and structure-activity relationship (SAR) studies to optimize the compound's therapeutic properties. The journey from a promising molecule to a clinically approved drug is long and arduous, but the foundational research outlined herein is a critical first step in unlocking the potential of 3-Methyl-4-oxocyclohexane-1-carboxylic acid for the benefit of human health.
References
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
Using Cyclic Ketones to Synthesize New 3,5,6,7,8,9-Hexahydro-pyrazolo[1,5-a]quinoline Derivatives with Antiproliferative Activities: Morphological Studies. ResearchGate. [Link]
ChemInform Abstract: Cyclohexanecarboxylic Acid Derivatives from Psiadia trinervia. ResearchGate. [Link]
Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. Scientific & Academic Publishing. [Link]
How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad. [Link]
Heteroannelation of Cyclic Ketones: Synthesis, Characterization and Antitumor Evaluation of Some Condensed Azine Derivatives. PubMed. [Link]
cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Eureka Blog. [Link]
Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments. [Link]
5 different kinds of cytokine release assays: weathering the storm. Labcorp. [Link]
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]
Application Note: Stereoselective Synthesis of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid
Executive Summary This application note details a robust, scalable protocol for the stereoselective synthesis of 3-methyl-4-oxocyclohexane-1-carboxylic acid . This scaffold is a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the stereoselective synthesis of 3-methyl-4-oxocyclohexane-1-carboxylic acid . This scaffold is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, including inhibitors for metabolic disorders and novel antimicrobial agents.
The synthetic strategy prioritizes thermodynamic control to achieve high diastereoselectivity. By utilizing a hydrogenation-oxidation sequence, we leverage the enolizable nature of the C3-position (alpha to the ketone) to drive the reaction toward the thermodynamically stable cis-isomer (1,3-diequatorial conformation).
Retrosynthetic Analysis & Strategy
The structural challenge lies in establishing the relative stereochemistry between the carboxylic acid at C1 and the methyl group at C3.
Stereochemical Goal: The cis-isomer (where both substituents are equatorial) is the thermodynamic product due to the elimination of 1,3-diaxial interactions.
Strategic Disconnection: The C4-ketone functionality allows for epimerization of the C3-methyl group. Therefore, the synthesis does not require a stereoselective C-C bond formation but rather a stereoconvergent equilibration post-oxidation.
Loading: In a 500 mL hydrogenation vessel, dissolve 15.2 g (100 mmol) of 4-hydroxy-3-methylbenzoic acid in 150 mL of glacial acetic acid.
Catalyst Addition: Carefully add 1.5 g of 5% Rh/C (10 wt% loading) under an inert argon atmosphere. Caution: Dry Rh/C is pyrophoric.
Hydrogenation: Seal the reactor and purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).
Reaction: Pressurize to 50 bar (725 psi) H₂ and heat to 60°C . Stir at 800-1000 rpm for 12-24 hours.
Monitoring: Monitor reaction progress via LC-MS until the aromatic starting material is fully consumed.
Workup: Cool to room temperature and carefully vent H₂. Filter the catalyst through a Celite pad (wash with acetic acid).
Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxy-3-methylcyclohexane-1-carboxylic acid as a viscous oil or semi-solid (mixture of stereoisomers).
Phase 2: Oxidation and Stereochemical Equilibration
Objective: Oxidation of the secondary alcohol to the ketone and thermodynamic equilibration to the cis-isomer.
Method: Jones Oxidation (Robust/Standard) or TEMPO Oxidation (Green Alternative).
Protocol (Jones Oxidation Method):
Preparation: Dissolve the crude hydrogenation product (approx. 15.8 g, 100 mmol) in 200 mL of Acetone. Cool the solution to 0°C in an ice bath.
Reagent Addition: Dropwise add Jones Reagent (2.7 M CrO₃ in dilute H₂SO₄) while maintaining the temperature below 5°C. Add reagent until the orange color persists (approx. 1.2 equivalents).[3][4][5]
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
Mechanistic Note: The acidic conditions of the Jones reagent facilitate the enolization at C3, promoting equilibration to the thermodynamic cis-isomer.
Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 150 mL).
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Crystallization: Recrystallize the residue from Ethyl Acetate/Hexanes to isolate the pure cis-3-methyl-4-oxocyclohexane-1-carboxylic acid .
Stereochemical Mechanism & Control
The success of this protocol relies on the thermodynamic preference of the cyclohexane ring.
Conformational Analysis: The bulky carboxylic acid group at C1 will preferentially occupy the equatorial position to minimize A-values (steric strain).
Enolization: The methyl group at C3 is alpha to the newly formed ketone at C4. Under the acidic conditions of the oxidation (or subsequent workup), the C3 proton is acidic (
).
Equilibration: The system equilibrates between the axial and equatorial methyl positions. The equatorial methyl (cis to the equatorial carboxylic acid) is energetically favored by approximately 1.8 kcal/mol over the axial isomer.
Thermodynamic Equilibration Pathway
Figure 2: Mechanism of thermodynamic equilibration to the cis-isomer.
Data Summary & Validation
Parameter
Specification
Notes
Starting Material
4-Hydroxy-3-methylbenzoic acid
CAS 499-76-3
Product
cis-3-Methyl-4-oxocyclohexane-1-carboxylic acid
CAS 101567-36-6
Molecular Weight
156.18 g/mol
Typical Yield
75 - 85% (Overall)
2-step sequence
Melting Point
102 - 105°C
Literature value range
Stereoselectivity
> 20:1 (cis:trans)
After crystallization
Key NMR Signal
1.05 (d, 3H, Me)
Doublet indicates coupling to C3-H
Quality Control (NMR):
1H NMR (CDCl₃): Look for the methyl doublet at ~1.0-1.1 ppm. The coupling constant (
) and the chemical shift of the C3 proton can distinguish axial vs. equatorial orientation.
13C NMR: Distinct carbonyl peak at ~210 ppm (ketone) and ~178 ppm (acid).
References
Hydrogenation of Benzoic Acids
Mäki-Arvela, P., et al. "Catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid." Catalysis Reviews 49.2 (2007): 197-237. Link
Note: Establishes conditions for Rh/C hydrogen
Oxidation Protocols (Jones & TEMPO)
Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society (1946): 39. Link
Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry 52.12 (1987): 2559-2562. Link
Stereochemical Stability of Cyclohexanones
Eliel, E. L. "Conformational analysis in mobile systems." Journal of Chemical Education 37.3 (1960): 126. Link
Note: Foundational text on the thermodynamic preference for equatorial substituents in cyclohexane systems.
Application Note: Reductive Amination of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
This Application Note is designed for research scientists and drug development professionals. It details the protocol for the reductive amination of 3-Methyl-4-oxocyclohexane-1-carboxylic acid , a critical scaffold in th...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug development professionals. It details the protocol for the reductive amination of 3-Methyl-4-oxocyclohexane-1-carboxylic acid , a critical scaffold in the synthesis of conformationally restricted amino acids and peptidomimetics.
Abstract
The reductive amination of 3-Methyl-4-oxocyclohexane-1-carboxylic acid presents unique challenges regarding solubility, chemoselectivity, and stereochemical control. This guide outlines a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) . We compare two strategic approaches: Method A (Ester-Mediated) for high-purity medicinal chemistry applications, and Method B (Direct Acid) for streamlined process chemistry. Critical analysis of diastereoselectivity (cis/trans ratios) and isolation of the zwitterionic product is provided.
Introduction & Strategic Considerations
The Challenge
The substrate contains three functional features that dictate the reaction outcome:
C4-Ketone: The site of amination.
C3-Methyl Group: Induces steric bias, influencing the facial selectivity of hydride attack.
C1-Carboxylic Acid: Possesses an acidic proton (
) that can protonate the amine nucleophile or the hydride reagent, potentially stalling the reaction or leading to solubility issues in standard organic solvents (DCM/DCE).
Mechanism & Stereochemistry
Reductive amination proceeds via the formation of an iminium ion intermediate, followed by irreversible hydride transfer.
Imine Formation: Acid catalysis (AcOH) is often required to activate the ketone.
Hydride Transfer: The choice of reducing agent determines the stereochemical outcome. Small reducing agents like STAB typically favor axial attack , leading to the thermodynamic equatorial amine .
Stereochemical Outcome: The product will be a mixture of diastereomers. The relative configuration between the C3-Methyl and C4-Amine is critical.
Figure 1: Mechanistic pathway and stereochemical divergence in reductive amination.
Experimental Protocols
Method A: Ester-Mediated Route (Recommended)
Best for: Small-scale synthesis, library generation, and ease of purification.
Rationale: Converting the acid to an ester (e.g., methyl or ethyl) improves solubility in Dichloroethane (DCE) and prevents zwitterion formation, allowing standard silica chromatography.
Step 1: Esterification (Pre-step)
Note: If starting material is already an ester, skip to Step 2.
Dissolve 3-Methyl-4-oxocyclohexane-1-carboxylic acid (1.0 equiv) in MeOH.
Add
(2.0 equiv) dropwise at 0°C.
Reflux for 2 hours. Concentrate to yield Methyl 3-methyl-4-oxocyclohexane-1-carboxylate .
Add LiOH (2.0 equiv). Stir at RT until conversion is complete (usually <4h).
Isolation: Neutralize to pH 7 with 1M HCl. If the product precipitates, filter it.[3] If water-soluble, use lyophilization or ion-exchange chromatography (Dowex 50W).
Method B: Direct Reductive Amination (Free Acid)
Best for: Process scale-up, avoiding protection/deprotection steps.
Rationale: Direct reaction is atom-economical but requires careful pH management to ensure the amine remains nucleophilic.
Solvent: Methanol (MeOH) or DCE/MeOH mixture (to solubilize the acid).
Procedure:
Dissolution: Suspend the keto-acid in MeOH (0.2 M).
Amine Addition: Add the amine.
Critical: If using an amine salt (e.g., hydrochloride), add 1.0 equiv of
to release the free base.
Note: The carboxylic acid will protonate a portion of the amine. Use a slight excess of amine (1.5 equiv) to ensure equilibrium favors the free nucleophile.
Reduction: Add STAB (2.0 equiv) portion-wise.
Note: STAB reacts with MeOH slowly, but the imine reduction is generally faster. If conversion stalls, add a second portion of STAB.
Reaction: Stir at RT for 16 hours.
Workup (Zwitterion Isolation):
Concentrate the mixture to remove MeOH.
Redissolve in a minimum amount of water.
Load onto a cation-exchange resin (e.g., Dowex 50W-X8).
Wash with water (to remove non-basic impurities).
Elute product with 5%
or Pyridine/Water.
Lyophilize to obtain the free amino acid.
Data Presentation & Stereochemical Analysis
Comparison of Reducing Agents
The choice of reducing agent significantly impacts the diastereomeric ratio (dr).
Reducing Agent
Conditions
Major Isomer (Config)
Approx. dr (Trans:Cis)
Notes
STAB
DCE, AcOH, RT
Trans (Equatorial amine)
~3:1 to 6:1
Thermodynamic control; best general method.
MeOH, pH 6
Mixed
~1:1 to 2:1
Toxic; less selective; historically common.
L-Selectride
THF, -78°C
Cis (Axial amine)
>10:1
Kinetic control; bulky hydride attacks from less hindered face.
/ Pd-C
EtOH, 50 psi
Trans
Variable
Heterogeneous; sensitive to sterics of the solid support.
Workflow Diagram
Figure 2: Decision matrix for selecting the optimal synthetic workflow.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Ketone is sterically hindered by C3-Me.
Increase reaction time to 24h; heat to 40°C; add molecular sieves (3Å) to remove water during imine formation.
No Reaction (Direct Method)
Amine protonated by carboxylic acid.
Ensure amine excess (1.5 equiv); add auxiliary base () if using amine salts; switch to Method A (Ester).
Poor Solubility
Zwitterionic product insolubility.
Do not use ether/hexane for workup. Use n-Butanol for extraction or Ion-Exchange resin for isolation.
Low Diastereoselectivity
Substrate conformation allows both attacks.
Switch to bulky reducing agent (L-Selectride) for Cis-selective, or equilibrate the imine longer for Trans-selective.
References
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. Link
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link
Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
Palaima, A. I., et al. (1977). "cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters."[7] Bulletin of the Academy of Sciences of the USSR, 26, 171-172.[7] Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Utilization of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid in Chiral Scaffold Synthesis
Executive Summary
3-Methyl-4-oxocyclohexane-1-carboxylic acid (MOCA) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike the achiral 4-oxocyclohexanecarboxylic acid (used in Tranexamic acid synthesis), the introduction of the C3-methyl group breaks symmetry, creating two stereocenters (C1 and C3) and enabling precise conformational restriction.[2]
This guide details the protocols for processing racemic MOCA into enantiopure building blocks and their subsequent application in synthesizing conformationally restricted
Critical Insight: Commercial sources typically supply MOCA as a mixture of diastereomers and enantiomers.[2] Protocol 1 below is mandatory to isolate a single stereoisomer before library synthesis.
This protocol utilizes a lipase-mediated kinetic resolution.[1] Lipases are superior to classical salt crystallization for this substrate due to the remote nature of the stereocenter from the carboxylic acid.
Objective: Isolate (
)-3-methyl-4-oxocyclohexane-1-carboxylic acid from the racemic ethyl ester.
Phase 1 (Ester): Extract the mixture with EtOAc (3 x 100 mL). The unreacted ester (enriched in the 1S,3S enantiomer) will be in the organic layer.[2]
Phase 2 (Acid): Acidify the remaining aqueous layer to pH 2.0 using 2M HCl. Extract with DCM (3 x 100 mL). This organic layer contains the hydrolyzed acid (enriched in the 1R,3R enantiomer).[2]
Add Ammonium Acetate and stir at RT for 1 hour (Imine formation).
Cool to 0°C. Add NaCNBH₃ portion-wise.
Critical Control Point: The hydride attack is stereoselective.[2] In 3-substituted cyclohexanones, the hydride prefers axial attack, yielding the equatorial amine (trans to the methyl group if methyl is equatorial).[2]
Coupling Constants: Analyze the H4 proton (alpha to amine/alcohol).[2] An axial proton (indicating equatorial substituent) will show large diaxial coupling (
Application Note: Esterification Strategies for 3-Methyl-4-oxocyclohexane-1-carboxylic Acid
Abstract This guide details optimized protocols for the esterification of 3-Methyl-4-oxocyclohexane-1-carboxylic acid , a critical scaffold in the synthesis of bioactive cyclohexane derivatives. The presence of a ketone...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details optimized protocols for the esterification of 3-Methyl-4-oxocyclohexane-1-carboxylic acid , a critical scaffold in the synthesis of bioactive cyclohexane derivatives. The presence of a ketone functionality at position 4 and a stereocenter at position 3 (alpha to the ketone) presents specific synthetic challenges, primarily C3-epimerization and ketalization . This note compares three methodologies: Thionyl Chloride-mediated esterification (scalable), Steglich coupling (mild, stereo-retentive), and Alkyl Halide alkylation (rapid), providing decision matrices for process chemists.
Strategic Analysis & Chemical Challenges
The substrate contains two reactive centers and a sensitive stereochemical configuration.
Structural Vulnerabilities[1][2]
C3-Epimerization: The methyl group at C3 is adjacent to the C4-ketone. The C3-proton is acidic (
). Under thermodynamic control (strong acid reflux or strong base), the molecule will equilibrate to the thermodynamically favored diequatorial conformation (trans-isomer), potentially destroying defined stereochemistry.
C4-Ketalization: In the presence of alcohols and strong Lewis/Brønsted acids, the C4-ketone can form hemiketals or ketals, reducing yield and complicating purification.
Chemoselectivity: The goal is exclusive esterification of the C1-carboxylic acid without affecting the C4-ketone.
Best for: Large-scale synthesis of methyl/ethyl esters where cost is a driver and strict stereochemical retention is less critical or the trans-isomer is desired.
Mechanism:
reacts with the alcohol to generate anhydrous and the alkyl sulfite, driving the Fischer esterification under anhydrous conditions.
Best for: Optically active substrates where preserving the cis/trans ratio is paramount.
Mechanism: DCC/EDC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol (catalyzed by DMAP). Conditions remain near neutral.
Reagents:
Substrate (1.0 equiv)
Alcohol: Methanol/Ethanol (3.0 - 5.0 equiv) or used as co-solvent.
Coupling Agent: EDC
HCl (1.2 equiv) (Preferred over DCC to ease cleanup).
Catalyst: DMAP (0.1 - 0.2 equiv).
Solvent: Dichloromethane (DCM) (10 volumes).
Step-by-Step Workflow:
Dissolution: Dissolve the substrate and the alcohol (MeOH/EtOH) in anhydrous DCM under
.
Cooling: Cool the solution to 0°C .
Catalyst Addition: Add DMAP followed by EDC
HCl.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT overnight (12-16h).
Workup:
Dilute with DCM.
Wash with 0.5M
(removes DMAP and unreacted EDC).
Wash with saturated
.
Dry over
and concentrate.
Purification: Flash column chromatography is usually required to remove N-acylurea byproducts if DCC was used; EDC byproducts are water-soluble.
Best for: Rapid derivatization for analytical standards or high-throughput screening.
Mechanism:
displacement of the alkyl halide by the carboxylate anion.
Reagents:
Substrate (1.0 equiv)
Base:
(1.5 equiv) or (2.0 equiv).
Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.5 equiv).
Solvent: DMF (5 volumes).
Step-by-Step Workflow:
Slurry Formation: Suspend the substrate and Base (
) in DMF at RT. Stir for 15 minutes to form the carboxylate salt.
Alkylation: Add MeI or EtI dropwise.
Reaction: Stir at RT for 2–4 hours.
Warning: Extended reaction times (>6h) in basic DMF can lead to C3-epimerization and aldol condensation of the ketone.
Quench: Pour the mixture into ice-water (10 volumes) and extract with
or EtOAc.
Workup: Wash organics with water (3x) to remove DMF. Dry and concentrate.
Visualized Decision Pathway
Figure 1: Decision tree for selecting the optimal esterification condition based on project constraints.
Quality Control & Troubleshooting
Issue
Observation
Root Cause
Corrective Action
Epimerization
Splitting of NMR signals (C3-Me doublet becomes two sets).
Basic conditions or high heat.
Switch to Method B (Steglich). Ensure Method A stays .
Ketal Formation
Mass Spec shows (MeOH) or (diol).
Acid catalyst + Alcohol + Heat.
Avoid reflux. Ensure anhydrous conditions.
Low Yield
Incomplete conversion.
Water in solvent (Method A).
Use freshly distilled and anhydrous solvents.
Analytical Validation
1H NMR (CDCl3):
Product: Look for the methyl ester singlet (
ppm).
Stereochemistry: The C3-Methyl doublet (
ppm) coupling constant () helps distinguish cis vs trans.
Epimerization Check: Integration of the C3-Me region. If a minor doublet appears slightly shifted, epimerization has occurred.
References
Fischer Esterification Mechanisms & Kinetics
Master Organic Chemistry. Fischer Esterification.[2][3][4][5] Available at: [Link]
Steglich Esterification (DCC/DMAP)
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]
Synthesis of 4-oxocyclohexanecarboxylates
PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]
Epimerization of Alpha-Keto Esters
Chemistry Steps.[6][4][5][7] Enolization and Epimerization. Available at: [Link]
Application Note: Catalytic Hydrogenation Strategies for 3-Methyl-4-oxocyclohexane-1-carboxylic Acid Precursors
Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The synthesis of highly functionalized cyclohexanes, such as 3-methyl-4-oxocyclohexane-1-carboxylic acid , is a critical operation in the development of active pharmaceutical ingredients (APIs) and complex natural products. Achieving precise stereocontrol and chemoselectivity requires a deep understanding of catalytic hydrogenation.
Depending on the synthetic route, chemists typically encounter two distinct classes of precursors for this target:
Aromatic Precursors (e.g., 4-Hydroxy-3-methylbenzoic acid): Requires the complete saturation of the aromatic ring to yield an intermediate (4-hydroxy-3-methylcyclohexanecarboxylic acid), which is subsequently oxidized to the target ketone.
Enone Precursors (e.g., 3-Methyl-4-oxo-2-cyclohexene-1-carboxylic acid): Requires the selective reduction of a conjugated
double bond while strictly preserving the carbonyl group.
Causality in Catalyst Selection
The thermodynamic stability of the aromatic ring (resonance energy
kcal/mol) necessitates aggressive conditions (high pressure, elevated temperature). However, using standard Palladium (Pd) catalysts often leads to unwanted hydrogenolysis of the bond. Therefore, Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/AlO) is strictly required to achieve high ring-saturation activity while preserving the hydroxyl moiety ().
Conversely, for enone precursors, Palladium on Carbon (Pd/C) under mild conditions (0.1–0.3 MPa) is the optimal choice. Pd/C exhibits high kinetic selectivity for olefins over aliphatic ketones, preventing over-reduction to the alcohol.
Reaction Pathways
The following diagram illustrates the divergent catalytic strategies based on the starting precursor.
Figure 1: Retrosynthetic and forward catalytic pathways for the target molecule.
Quantitative Data & Optimization
The tables below summarize the empirical data driving our protocol parameters. The optimization of Ru/C for aromatic reduction demonstrates the delicate balance between conversion rate and chemoselectivity ().
Table 1: Catalyst Selection Matrix
Precursor Type
Target Bond
Recommended Catalyst
Pressure (MPa)
Temp (°C)
Chemoselectivity Risk
Aromatic Acid
Aromatic Ring
5% Ru/C or 5% Rh/AlO
5.0 - 10.0
80 - 120
Hydrogenolysis of C-OH
Enone
C=C (Conjugated)
10% Pd/C
0.1 - 0.3
20 - 40
Over-reduction of C=O
Table 2: Optimization of Ru/C Catalyzed Aromatic Hydrogenation (Precursor A)
Pressure (MPa)
Temperature (°C)
Time (h)
Conversion (%)
Selectivity (%)
Observation
2.0
80
12
45
>99
Reaction stalls; insufficient solubility.
5.0
80
8
85
>99
Good balance, but requires extended time.
8.0
100
4
>99
>99
Optimal conditions for scale-up.
10.0
120
2
>99
92
High heat induces partial cleavage.
Operational Workflow
Figure 2: Standard operational workflow for high-pressure catalytic hydrogenation.
Objective: Synthesize 4-hydroxy-3-methylcyclohexanecarboxylic acid from 4-hydroxy-3-methylbenzoic acid.
Self-Validation Principle: Aromatic reduction consumes exactly 3 equivalents of
. By calculating the theoretical pressure drop () using the ideal gas law (), the reactor becomes a self-validating system. The reaction is complete only when the empirical matches the theoretical calculation and stabilizes for >30 minutes.
Preparation: Charge a 300 mL Parr Hastelloy autoclave with 4-hydroxy-3-methylbenzoic acid (15.2 g, 100 mmol) and 5% Ru/C (1.5 g, ~10 wt% loading).
Solvent Addition: Add 100 mL of HPLC-grade Methanol/Water (9:1 v/v). Rationale: The addition of water increases the solubility of the carboxylic acid and prevents esterification side-reactions.
Purging: Seal the autoclave. Purge the headspace with Nitrogen (0.5 MPa) three times, followed by Hydrogen (0.5 MPa) three times to remove all oxygen.
Pressurization & Reaction: Pressurize the reactor to 8.0 MPa with
. Begin stirring at 800 RPM and heat the vessel to 100 °C .
Monitoring: Monitor the pressure drop. Maintain the pressure between 7.5 and 8.0 MPa by feeding
from a ballast tank.
Termination: Once gas uptake ceases (approx. 4 hours), cool the reactor to <25 °C and carefully vent the residual
. Purge with Nitrogen three times.
Filtration: Filter the suspension through a pad of Celite under a nitrogen blanket. Caution: Dry Ru/C is highly pyrophoric. Keep the filter cake wetted with solvent at all times.
Isolation: Concentrate the filtrate in vacuo to yield the intermediate, which can be used directly in the subsequent oxidation step (e.g., using TEMPO/NaOCl) to yield the target 3-methyl-4-oxocyclohexane-1-carboxylic acid.
Objective: Synthesize 3-methyl-4-oxocyclohexane-1-carboxylic acid directly from 3-methyl-4-oxo-2-cyclohexene-1-carboxylic acid.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the enone precursor (7.7 g, 50 mmol) in 50 mL of Ethyl Acetate.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Nitrogen (repeat 3x). Evacuate once more and backfill with Hydrogen via a double-layered balloon.
Reaction: Stir vigorously at room temperature (20–25 °C). Rationale: Elevated temperatures with Pd/C will cause over-reduction of the ketone to the alcohol.
In-Process Control (IPC): After 2 hours, withdraw a 50
L aliquot, filter through a micro-syringe filter, and analyze via GC-MS. The reaction is complete when the starting material peak disappears.
Workup: Flush the system with Nitrogen. Filter the mixture through Celite, washing with Ethyl Acetate (2 x 20 mL). Evaporate the solvent to afford the target 3-methyl-4-oxocyclohexane-1-carboxylic acid in quantitative yield.
References
Wang, H., Zhao, F., et al. (2007). "Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2." International Journal of Molecular Sciences, 8(7), 628-634. URL:[Link]
Chen, Y., et al. (2020). "Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design." Green Chemistry, 22, 5423-5433. URL:[Link]
Li, X., et al. (2021). "Electrocatalysis as an efficient alternative to thermal catalysis over PtRu bimetallic catalysts for hydrogenation of benzoic acid derivatives." Green Chemistry, 23, 6464-6474. URL:[Link]
Application
Application Note: Functionalization of the Ketone Group in 3-Methyl-4-oxocyclohexane-1-carboxylic Acid
[1][2][3] Executive Summary 3-Methyl-4-oxocyclohexane-1-carboxylic acid represents a high-value scaffold in medicinal chemistry, offering a conformationally restricted core that mimics dipeptide turns.[1][2][3] Its utili...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
3-Methyl-4-oxocyclohexane-1-carboxylic acid represents a high-value scaffold in medicinal chemistry, offering a conformationally restricted core that mimics dipeptide turns.[1][2][3] Its utility lies in the orthogonal reactivity of its two functional groups: the C1-carboxylic acid and the C4-ketone.[1][2]
This guide focuses exclusively on the functionalization of the C4-ketone , a critical node for introducing pharmacophores. Unlike simple cyclohexanones, the C3-methyl group introduces significant steric bias, necessitating precise selection of reagents to control stereochemistry (axial vs. equatorial attack).[3] This document provides three field-proven protocols: stereoselective reduction, reductive amination, and olefination, designed to maximize yield and diastereomeric purity.[3]
Structural Analysis & Strategic Planning[1][3]
Before initiating synthesis, one must understand the conformational landscape. The cyclohexane ring will predominantly adopt a chair conformation where the bulky C3-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions (
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the keto-acid in MeOH (0.2 M concentration). Note: The carboxylic acid will consume 1 eq of hydride; use excess.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition: Add NaBH
(3.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (H).
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
Quench: Carefully add 1N HCl until pH ~2.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
Addition: Add L-Selectride (2.5 eq, 1.0 M in THF) dropwise.
Reaction: Stir at -78 °C for 2 hours. Do not warm above -20 °C until quenched.
Oxidative Workup: Add MeOH carefully, followed by 30% H
O and 10% NaOH. Stir for 1 hour at RT.
Validation:
H NMR will show the C4-H proton as a narrow multiplet (equatorial proton, small coupling), indicating the hydroxyl group is axial.
Protocol B: Reductive Amination (One-Pot)
Objective: To introduce an amine functionality at C4.
Substrate Note: While the free acid can be used, esterification (e.g., methyl ester) often improves solubility and purification. This protocol assumes the Methyl Ester derivative is used (Synthesis: MeOH, SOCl
, Reflux).
Workflow Visualization:
Figure 2: One-pot reductive amination workflow.
Protocol:
Imine Formation: In a dry flask, combine the Keto-Ester (1.0 eq) and the primary/secondary amine (1.1 eq) in 1,2-Dichloroethane (DCE).
Activation: Add Acetic Acid (AcOH, 1.0 eq) to catalyze imine formation. Stir for 30 mins at RT.[2]
Objective: To convert the C4-ketone into an exocyclic alkene.[1][2]
Constraint: The free carboxylic acid is incompatible with strong bases (n-BuLi).[1][2] Use the Methyl Ester derivative.
Protocol:
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool to 0 °C. Add KO
Bu (1.2 eq) portion-wise.[2] The solution turns bright yellow (ylide formation). Stir for 30 mins.
Addition: Add the Keto-Ester (1.0 eq) in THF dropwise to the ylide solution at 0 °C.
Reaction: Warm to RT and reflux for 4-6 hours. The steric bulk of the C3-methyl group may slow the reaction; reflux ensures completion.
Workup: Cool, dilute with Et
O, filter off the triphenylphosphine oxide (solid), and concentrate.
Data Summary & Troubleshooting
Reaction Type
Reagent Choice
Major Product Stereochemistry
Key Troubleshooting Tip
Reduction
NaBH
Equatorial -OH (Trans to axial H)
Use CeCl (Luche) if reaction is sluggish.[1][2][3]
Reduction
L-Selectride
Axial -OH (Cis to axial H)
Oxidative workup is mandatory to remove boron byproducts.[1][2]
Reductive Amination
NaBH(OAc)
Mixed (favoring equatorial amine)
If conversion is low, add 4Å molecular sieves to remove water during imine formation.
Olefination
PhP=CH
Exocyclic Alkene
Ensure anhydrous conditions; water kills the ylide instantly.
References
General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[3] Link[2]
Stereoselective Reduction: Krishnamurthy, S., & Brown, H. C.[3] "Selective Reductions. 28. The Fast Reaction of Lithium Tri-sec-butylborohydride with Ketones." Journal of the American Chemical Society, 1976, 98(11), 3383-3384.[3] Link[2]
Tranexamic Acid Analogs (Context): "Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid." ResearchGate, 2014. Link
Conformational Analysis: Eliel, E. L., et al. "Conformational Analysis of Cyclohexanes." Stereochemistry of Organic Compounds, Wiley-Interscience.[1][2][3]
Advanced Amide Coupling Protocols for 3-Methyl-4-oxocyclohexane-1-carboxylic Acid: Mitigating Epimerization and Enolization
Executive Summary & Mechanistic Challenges 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6)[1] is a highly functionalized cycloaliphatic scaffold utilized in the synthesis of complex active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Challenges
3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6)[1] is a highly functionalized cycloaliphatic scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a unique dual-threat profile during amide bond formation due to the presence of two labile stereocenters (C1 and C3) and a highly reactive C4-ketone.
As a Senior Application Scientist, understanding the causality behind reagent selection is critical. The primary modes of failure in coupling this substrate are:
C3-Epimerization via Enolization: The C4-ketone significantly acidifies the C3-proton. Because C3 bears a methyl group, base-catalyzed deprotonation forms an enolate. Subsequent reprotonation destroys the stereochemical integrity of the methyl group.
C1-Epimerization via Ketene/Azlactone Intermediates: Activation of the C1-carboxylic acid increases the acidity of the C1-alpha proton. Over-activation or the use of strong tertiary amines can trigger ketene formation, leading to a loss of stereofidelity at the carboxylate bearing carbon.
To preserve the stereochemical architecture of this scaffold, the coupling environment must strictly avoid strong bases (e.g., DBU, excess DIPEA) and utilize coupling reagents that bypass highly basic intermediates.
Mechanistic divergence: T3P amidation vs. base-catalyzed C3-enolization and epimerization.
Coupling Reagent Selection Matrix
Extensive process chemistry evaluations demonstrate that traditional uronium-based reagents (like HATU) paired with standard bases (like DIPEA) yield unacceptably high levels of epimerization for 4-oxocyclohexane derivatives[2][3].
Propylphosphonic anhydride (T3P) has emerged as the premier reagent for this substrate class[4]. T3P operates via a biomimetic activation mechanism that is intrinsically less prone to promoting alpha-proton abstraction[5]. When paired with a mild, non-nucleophilic base such as Pyridine or N-Methylmorpholine (NMM), T3P suppresses epimerization to negligible levels while generating exclusively water-soluble byproducts[6][7].
Quantitative Reagent Comparison
Coupling Reagent
Optimal Base
Typical Yield (%)
Epimerization Risk
Workup Complexity
T3P (50% in EtOAc)
Pyridine or NMM
85 - 95%
Very Low (<2%)
Low (Water-soluble byproducts)
HATU
2,4,6-Collidine
90 - 98%
Low to Moderate
Medium (Requires chromatography)
HATU
DIPEA / TEA
80 - 90%
High (>15% at C3/C1)
Medium (Urea byproduct removal)
EDC / HOBt
NMM
70 - 85%
Moderate
Low to Medium
Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling (Recommended for Stereofidelity)
This protocol is engineered to maintain the stereochemical integrity of 3-Methyl-4-oxocyclohexane-1-carboxylic acid by strictly controlling the basicity of the reaction medium and the rate of activation[2].
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
Substrate Dissolution: Charge a dry, argon-purged flask with 3-Methyl-4-oxocyclohexane-1-carboxylic acid and the amine nucleophile. Dissolve in anhydrous EtOAc. Causality: EtOAc is chosen over DMF to facilitate the subsequent aqueous workup and minimize solvent-induced basicity.
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the thermodynamic pathway of enolate formation.
Base Addition: Add Pyridine (3.0 equiv) dropwise. Causality: Pyridine is basic enough to drive the coupling but too weak (pKa ~5.2) to efficiently deprotonate the C3-position alpha to the ketone.
Reagent Activation: Slowly add the T3P solution (1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger epimerization.
Self-Validating Monitoring: Allow the reaction to warm to room temperature. At t=1h and t=4h, withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Validation check: The presence of the methyl ester in the LC-MS trace indicates unreacted activated ester. If present, extend reaction time.
Aqueous Workup: Once conversion is >95%, dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and Brine (1x). Causality: T3P byproducts (propylphosphonic acid derivatives) are highly water-soluble and are completely purged into the aqueous layer, eliminating the need for early-stage chromatography.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validate stereochemical purity using Chiral HPLC against a racemic standard.
Self-validating experimental workflow for T3P-mediated amide coupling and isolation.
If the amine is highly sterically hindered (e.g., tert-butylamines or ortho-substituted anilines), T3P may lack the necessary electrophilic drive. In these edge cases, HATU is required[3], but the base must be carefully modulated.
Methodology Adjustments:
Base Substitution: Replace DIPEA with 2,4,6-Collidine (3.0 equiv). Causality: Collidine provides sufficient basicity to drive HATU activation but its immense steric bulk prevents it from accessing and deprotonating the hindered C3-alpha proton.
Solvent: Use anhydrous DMF (0.1 M) to maximize the solubility of the highly polar uronium intermediates.
Workup: HATU generates tetramethylurea, which is water-soluble but often requires multiple rigorous aqueous washes (LiCl 5% aqueous solution) or silica gel chromatography to fully purge from the final API[8].
References
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters 2011, 13 (19), 5048-5051.
URL:[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development 2016, 20 (2), 140-177.
URL:[Link]
Al Musaimi, O., Wisdom, R., Talbiersky, P., de la Torre, B. G., & Albericio, F. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." ChemistrySelect 2021, 6 (11), 2649-2657.
URL:[Link]
Scale-Up Procedures for the Synthesis of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6)[1] Strategic Overview & Retrosynthetic Rationale 3-Methyl-4-oxoc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule: 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6)[1]
Strategic Overview & Retrosynthetic Rationale
3-Methyl-4-oxocyclohexane-1-carboxylic acid is a highly versatile cycloaliphatic building block frequently utilized in the design of complex active pharmaceutical ingredients (APIs) and combinatorial scaffolds[1],[2]. The presence of orthogonal functional groups—a carboxylic acid and a sterically hindered ketone—provides a unique chemical handle for divergent functionalization[3].
When scaling up the production of highly substituted cyclohexanones, process chemists typically avoid linear aliphatic cyclizations due to poor regiocontrol and low atom economy. Instead, the most robust, scalable, and regioselective approach is the Birch reduction of an appropriately substituted aromatic precursor, specifically 3-methyl-4-methoxybenzoic acid[4],[5].
Mechanistic Causality (E-E-A-T)
The choice of the Birch reduction route is dictated by the electronic properties of the starting material:
Regioselective Electron Transfer: The electron-withdrawing carboxylic acid (-COOH) directs the initial single-electron transfer to the ipso and para positions (C1 and C4). This localizes the radical anion and dictates that protonation occurs at C1 and C4, yielding a 1,4-diene system[5].
Enol Ether Stabilization: The electron-donating methoxy group (-OMe) at C4 stabilizes the resulting double bond, forming an intermediate 1,4-dihydro enol ether.
Proton Source Selection: tert-Butanol is selected as the proton donor because its steric bulk prevents it from reacting too rapidly with the lithium metal, ensuring the metal is consumed by the aromatic ring rather than evolving hydrogen gas[4].
Synthetic Workflow & Pathway Visualization
The transformation from the aromatic precursor to the fully saturated cycloaliphatic target is achieved in three distinct, easily telescoping stages: Birch reduction, acidic hydrolysis of the enol ether, and catalytic hydrogenation of the residual alkene.
Synthetic workflow for 3-Methyl-4-oxocyclohexane-1-carboxylic acid via Birch reduction.
Scale-Up Experimental Protocols (1.0 kg Scale)
The following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring that failures are caught immediately and preventing the loss of high-value bulk materials.
Step 1: Birch Reduction
Objective: Regioselective dearomatization to the 1,4-diene.
Reactor Preparation: Purge a 50 L Hastelloy cryogenic reactor with ultra-high purity N₂. Cool the jacket to -78°C using a dry ice/acetone or liquid nitrogen heat exchange system.
Ammonia Condensation: Condense anhydrous ammonia (15.0 L) into the reactor.
Substrate Addition: Dissolve 3-methyl-4-methoxybenzoic acid (1.0 kg, 6.02 mol) and tert-butanol (1.5 L) in anhydrous THF (5.0 L). Pump this solution into the reactor while maintaining the internal temperature below -70°C.
Lithium Addition: Add lithium wire (125 g, ~18.0 mol, 3.0 eq) in 10 g portions over 2 hours.
Causality: Gradual addition prevents thermal runaway. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons.
Self-Validation (IPC 1): After 4 hours of stirring, withdraw a 1 mL aliquot, quench in MeOH/H₂O, and analyze via HPLC-UV (210 nm). The reaction is deemed complete when the aromatic starting material is <1.0% AUC.
Quench: Carefully add solid NH₄Cl (1.5 kg) in portions until the blue color completely dissipates.
Causality: NH₄Cl safely neutralizes the highly basic alkoxides and destroys excess lithium without generating localized exotherms that could trigger premature hydrolysis of the enol ether[4].
Workup: Allow the ammonia to evaporate overnight by slowly warming the reactor to 20°C. Partition the residue between Ethyl Acetate (10 L) and water (5 L). Separate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,4-dihydro intermediate.
Step 2: Acidic Hydrolysis
Objective: Cleavage of the enol ether to reveal the ketone and isomerize the double bond.
Reaction Setup: Transfer the crude intermediate (~950 g) into a 20 L glass-lined reactor and dissolve in THF (5.0 L).
Hydrolysis: Add 2M aqueous HCl (3.0 L) dropwise at room temperature. Heat the mixture to 40°C and stir for 6 hours.
Causality: The acidic environment protonates the enol ether oxygen, leading to the expulsion of methanol and the formation of the ketone. The thermodynamic driving force subsequently isomerizes the isolated double bond into conjugation with the ketone, forming the
-unsaturated system.
Self-Validation (IPC 2): Analyze an aliquot via ¹H NMR (CDCl₃). The reaction is complete when the methoxy protons (~3.5 ppm) completely disappear.
Workup: Cool to 10°C, extract with Ethyl Acetate (2 × 4 L), wash with brine, and concentrate to yield 3-methyl-4-oxocyclohex-2-ene-1-carboxylic acid (~800 g).
Step 3: Catalytic Hydrogenation
Objective: Saturation of the alkene to yield the final product.
Reactor Setup: Charge a 10 L stainless steel pressure autoclave with the unsaturated ketone (800 g) dissolved in Ethyl Acetate (6.0 L).
Catalyst Addition: Add 10% Pd/C (80 g, 10 wt%). Seal the reactor and purge with N₂ (3 cycles at 30 psi), followed by H₂ (3 cycles at 30 psi).
Hydrogenation: Pressurize the reactor to 50 psi with H₂ and stir vigorously (800 rpm) at 25°C.
Self-Validation (IPC 3): Monitor the mass flow controller for H₂ uptake. The reaction is complete when H₂ consumption ceases (typically 8–12 hours). Confirm by withdrawing an aliquot for ¹H NMR to ensure the disappearance of the vinylic protons (5.5–6.5 ppm).
Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot Ethyl Acetate (2 L).
Crystallization: Concentrate the filtrate to ~2 L and add Heptane (4 L) slowly at 50°C. Cool to 0°C at a rate of 10°C/hour to induce crystallization. Filter and dry the white crystalline solid under vacuum at 40°C.
Quantitative Data & Quality Control
To ensure batch-to-batch reproducibility, the following tables summarize the expected mass balance, IPC metrics, and the final analytical specifications required for releasing the material for downstream API synthesis.
Table 1: Mass Balance and In-Process Controls (IPC)
Step
Intermediate / Product
Expected Yield
Purity Target
Key IPC Self-Validation Metric
1
1,4-Dihydro-4-methoxy-3-methylbenzoic acid
88 – 92%
> 95% AUC
HPLC: <1.0% aromatic precursor remaining.
2
3-Methyl-4-oxocyclohex-2-ene-1-carboxylic acid
85 – 89%
> 96% AUC
¹H NMR: Complete loss of -OCH₃ singlet at ~3.5 ppm.
3
3-Methyl-4-oxocyclohexane-1-carboxylic acid
90 – 95%
> 98% AUC
H₂ uptake cessation; absence of alkene protons.
Table 2: Final Analytical Specifications[1],[2]
Parameter
Specification Limit
Analytical Methodology
Appearance
White to off-white crystalline powder
Visual Inspection
Chromatographic Purity
97.0%
HPLC (UV at 210 nm)
Structural Identity
Conforms to reference structure
¹H NMR (CDCl₃) & LC-MS (m/z 155.07 [M-H]⁻)
Moisture Content
0.5% w/w
Karl Fischer Titration
Heavy Metals (Pd, Li)
10 ppm
ICP-MS
References
Laue, T., & Plagens, A. (2005). Named Organic Reactions (2nd ed.). John Wiley & Sons.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Protecting Group Strategies for 3-Methyl-4-oxocyclohexane-1-carboxylic Acid Functionalization
Executive Summary & Scaffold Overview
3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and combinatorial libraries. The presence of both an electrophilic C4 ketone and a nucleophilic/acidic C1 carboxylic acid presents a classic chemoselectivity challenge. As a Senior Application Scientist, I have designed this guide to detail the causality and execution of orthogonal protection strategies required to manipulate this scaffold without compromising its structural integrity.
The Principle of Orthogonality and Mechanistic Causality
In multistep organic synthesis, orthogonal protection is a strategy that allows the specific deprotection of multiple protective groups one at a time, each with a dedicated set of reagents, without affecting the others[1].
Why protect the carboxylic acid? If a C4 ketone modification (e.g., Grignard addition) is attempted on the unprotected scaffold, the first equivalent of the organometallic reagent will irreversibly deprotonate the C1 carboxylic acid. This forms an insoluble carboxylate salt that quenches the reagent and physically hinders further reaction at the ketone[1].
Why protect the ketone? If C1 requires activation for amide coupling (e.g., using HATU/DIPEA for peptide synthesis), the unprotected C4 ketone is susceptible to nucleophilic attack by the incoming amine (forming an unwanted imine or enamine) or can undergo base-catalyzed aldol condensations.
C4 Ketone Protection: The 1,3-Dioxolane Strategy
To perform chemistry at the C1 carboxylic acid, the C4 ketone must be masked. The formation of a 1,3-dioxolane (cyclic ketal) is the industry standard due to its robust stability against bases, nucleophiles, and reducing agents[2].
Expert Insight on Stereochemistry: The C3 methyl group is situated alpha to the ketone. Extended exposure to acidic reflux conditions promotes enolization, which can lead to epimerization at the C3 stereocenter. Therefore, strict adherence to reaction monitoring and minimizing acid exposure time is critical to maintaining the diastereomeric ratio of the scaffold.
Protocol 1: Synthesis of 3-Methyl-4-oxocyclohexane-1-carboxylic acid ethylene ketal
Setup : In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-Methyl-4-oxocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M).
Reaction : Heat the mixture to vigorous reflux (approx. 110°C). Causality: Acetalization is an equilibrium process; toluene forms an azeotrope with water, allowing continuous physical sequestration of water via the Dean-Stark trap to drive the reaction forward[3].
Self-Validating Checkpoint (Monitoring) : Monitor the reaction via TLC (3:1 Hexanes:EtOAc). The product will lack a UV chromophore but can be visualized using a KMnO4 stain. The disappearance of the highly polar starting material and the collection of the theoretical volume of water in the trap validates reaction completion.
Self-Validating Checkpoint (Workup) : Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO3. Causality: Neutralizing the acid before solvent evaporation is mandatory; concentrating the mixture in the presence of p-TsOH will cause the equilibrium to reverse, cleaving the newly formed ketal[2].
Isolation : Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
C1 Carboxylic Acid Protection: The Benzyl Ester Strategy
To perform chemistry at the C4 ketone, the C1 acid must be protected. While methyl esters are common, they require harsh basic saponification (LiOH/NaOH) for removal, which can trigger aldol condensations at the unprotected C4 ketone.
Causality: Benzyl (Bn) esters are the superior choice. They are easily formed via SN2 displacement and, crucially, are cleaved via neutral hydrogenolysis (H2, Pd/C). This provides perfect orthogonality to acid-labile ketals and base-labile functional groups[4].
Protocol 2: Synthesis of Benzyl 3-methyl-4-oxocyclohexane-1-carboxylate
Setup : Dissolve the starting material (1.0 eq) in anhydrous DMF (0.3 M) under an inert nitrogen atmosphere.
Reagents : Add finely powdered K2CO3 (1.5 eq) followed by Benzyl bromide (BnBr, 1.1 eq) dropwise at 0°C.
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validating Checkpoint (Monitoring) : Analyze via TLC (2:1 Hexanes:EtOAc). Unlike the starting material, the benzyl ester product is highly UV-active (254 nm). The appearance of a distinct UV-active spot provides a built-in validation of protecting group incorporation.
Self-Validating Checkpoint (Workup) : Quench with water and extract with diethyl ether. Wash the organic layer extensively with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with organic solvents; the LiCl washes are a self-validating step to completely partition DMF into the aqueous phase, preventing contamination during downstream Grignard or Wittig reactions.
Quantitative Data Presentation
The following table summarizes the key metrics and orthogonal conditions for the discussed protecting groups.
Protecting Group
Target Functional Group
Formation Reagents
Stability Profile
Cleavage Conditions
Typical Yield
1,3-Dioxolane
C4 Ketone
Ethylene glycol, p-TsOH, PhCH3, reflux
Stable to bases, nucleophiles, hydrides, Pd/C
Aqueous HCl or TFA / H2O
85 - 92%
Benzyl Ester
C1 Carboxylic Acid
BnBr, K2CO3, DMF, RT
Stable to mild acids, nucleophiles, mild bases
H2, Pd/C (Hydrogenolysis)
90 - 95%
tert-Butyl Ester
C1 Carboxylic Acid
Boc2O, DMAP, tBuOH, RT
Stable to bases, nucleophiles, Pd/C
TFA / DCM
80 - 88%
Experimental Workflow Visualization
The following diagram illustrates the divergent orthogonal protection logic required to selectively functionalize either the C1 or C4 position of the scaffold.
Orthogonal protection workflow for 3-Methyl-4-oxocyclohexane-1-carboxylic acid functionalization.
References
Sigma-Aldrich - 3-METHYL-4-OXOCYCLOHEXANECARBOXYLIC ACID | 101567-36-6. Available at:
Chemistry LibreTexts - Chapter 18: Organic Synthesis (Orthogonal Protection or Differential Protection). Available at: 1[1]
Wiley / Google Books - Greene's Protective Groups in Organic Synthesis (Fourth Edition). Available at: 4[4]
BenchChem - The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. Available at:2[2]
Organic Chemistry Portal - 1,3-Dioxanes, 1,3-Dioxolanes. Available at: 3[3]
Technical Support Center: Troubleshooting Crystallization of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 3-Methyl-4-oxocyclohex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 3-Methyl-4-oxocyclohexane-1-carboxylic acid .
This bifunctional aliphatic scaffold is highly valued in drug discovery for synthesizing conformationally restricted analogs. However, researchers frequently encounter "oiling out" or gum formation instead of clean crystallization. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure successful isolation.
Physicochemical Properties Summary
Understanding the baseline properties of the molecule is the first step in troubleshooting phase separation issues [3].
Property
Value / Description
Compound Name
3-Methyl-4-oxocyclohexane-1-carboxylic acid
CAS Number
101567-36-6
Molecular Weight
156.18 g/mol
Chemical Formula
C₈H₁₂O₃
Stereocenters
C1, C3 (Yields 4 possible stereoisomers / 2 diastereomeric pairs)
Key Functional Groups
Carboxylic Acid (pKa ~4.5), Ketone (C4)
Solubility Profile
Soluble in EtOAc, MeOH, DCM; Sparingly soluble in Heptane/Hexanes
Troubleshooting FAQs
Q1: Why does my product consistently form a viscous oil or gum instead of a crystalline solid during workup?A1: The primary cause of "oiling out" in this system is the presence of a diastereomeric mixture. The C3 methyl group is situated at an alpha-position relative to the C4 ketone. Under acidic or basic workup conditions—or even during prolonged heating—the ketone undergoes enolization. When the enol tautomerizes back to the ketone, it causes epimerization at the C3 stereocenter [2]. Diastereomeric mixtures of substituted cyclohexanes severely disrupt the uniformity of the crystal lattice, drastically lowering the melting point and causing the material to separate as an oil rather than a solid.
Q2: How can I prevent epimerization during the extraction and crystallization process?A2: You must strictly control the pH and thermal exposure. Avoid using strong acids (like concentrated HCl) or strong bases (like NaOH) during your aqueous workups. Instead, use mild buffers (e.g., saturated NH₄Cl or NaH₂PO₄) and keep extraction temperatures below 25°C. Furthermore, never attempt to crystallize the crude mixture by boiling it in high-boiling solvents (like toluene), as the thermal energy alone can drive enolization.
Q3: Direct crystallization of the free acid is failing. What is the most reliable method to resolve the mixture and induce crystallization?A3: The most robust approach is to temporarily convert the liquid/oily free acid into a highly crystalline diastereomeric salt [1]. By reacting the carboxylic acid with a chiral amine—such as (S)-1-phenylethylamine—you form a salt network stabilized by strong ionic and hydrogen bonds. These salts have significantly higher melting points and distinct solubility profiles, allowing you to fractionally crystallize the desired isomer out of a moderately polar solvent system (like Ethyl Acetate/Methanol) before regenerating the pure free acid.
Mechanistic Workflow
Workflow comparing direct crystallization failure via epimerization versus successful chiral resolution.
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol utilizes chiral resolution to bypass the oiling-out phase, leveraging the rigid ionic lattice of a chiral amine salt to force crystallization.
Dissolution: Dissolve 10.0 g (approx. 64 mmol) of the crude 3-Methyl-4-oxocyclohexane-1-carboxylic acid mixture in 100 mL of Ethyl Acetate (EtOAc). Add 5 mL of Methanol (MeOH) to slightly increase the polarity and prevent premature precipitation.
Amine Addition: Slowly add 1.0 equivalent (7.75 g, 64 mmol) of (S)-1-phenylethylamine dropwise over 10 minutes at room temperature.
Causality Note: The exothermic acid-base reaction will slightly warm the flask. Do not apply external heat exceeding 40°C, as elevated temperatures risk C3 epimerization.
Aging the Solution: Stir the mixture at room temperature for 2 hours. A thick white precipitate of the diastereomeric salt should begin to form. If the solution remains clear, seed with a few crystals of the desired salt or gently scratch the inside of the flask with a glass rod to induce nucleation.
Cooling and Filtration: Cool the suspension to 0–5°C in an ice bath for 1 hour to maximize yield. Filter the solid via vacuum filtration and wash the filter cake with 20 mL of cold EtOAc.
Validation: Analyze the salt via chiral HPLC. If the diastereomeric excess (d.e.) is below 95%, recrystallize the salt from a minimum volume of boiling 9:1 EtOAc:MeOH.
Protocol 2: Salt Cleavage (Free-Basing) and Final Crystallization
This protocol recovers the pure free acid from the salt while avoiding conditions that could trigger re-epimerization.
Biphasic Setup: Suspend 10.0 g of the enantiopure diastereomeric salt in 100 mL of EtOAc in a separatory funnel.
Acidic Cleavage: Add 50 mL of ice-cold 1M HCl to the funnel. Shake vigorously and immediately separate the layers.
Causality Note: The use of cold and dilute HCl is critical. Prolonged exposure of the free ketone to aqueous acid at room temperature will catalyze enolization. Rapid extraction into the organic layer protects the C3 stereocenter.
Aqueous Wash: Wash the organic layer with 30 mL of cold brine (saturated NaCl) to remove residual water and HCl.
Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure (bath temperature <30°C) until approximately 15 mL of EtOAc remains.
Anti-Solvent Crystallization: While stirring the concentrated EtOAc solution, add Heptane dropwise until the solution becomes persistently cloudy (the "cloud point").
Isolation: Allow the mixture to stand undisturbed at room temperature for 4 hours, then cool to 4°C overnight. Filter the resulting pristine white crystals of pure 3-Methyl-4-oxocyclohexane-1-carboxylic acid and dry under high vacuum.
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[Link]
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
National Center for Biotechnology Information. PubChem Compound Summary for CID 17997260, 3-Methyl-4-oxocyclohexanecarboxylic acid.[Link]
Optimization
Technical Support Center: Enantioselective Synthesis of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Improving Enantiomeric Excess ( ) & Diastereomeric Ratio ( ) Executive Summary The synthesis of 3-methyl-4-oxocyclohexane-1-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Improving Enantiomeric Excess (
) & Diastereomeric Ratio ()
Executive Summary
The synthesis of 3-methyl-4-oxocyclohexane-1-carboxylic acid presents a classic stereochemical challenge: controlling two stereocenters (C1 and C3) on a flexible cyclohexane ring where one center (C3) is
-disposed to a ketone. This structural feature makes the C3 position labile and prone to epimerization via enolization.
High enantiomeric excess (
) is best achieved through a hybrid approach: Enzymatic Kinetic Resolution (EKR) for absolute stereocontrol, combined with controlled Crystallization-Induced Diastereomer Transformation (CIDT) to manage the cis/trans ratio.
User Question: I am using chemical hydrolysis on the methyl ester, but I get a racemic mixture. How can I switch to an enzymatic route to get >98% ee?
Technical Response:
Chemical hydrolysis is non-selective. For this substrate, Lipase B from Candida antarctica (CAL-B) is the industry standard due to its high selectivity for cyclic esters and stability in organic co-solvents. The enzyme distinguishes between the enantiomers based on the steric bulk at the C1 position relative to the rigid ketone ring.
Optimized Protocol: Hydrolytic Kinetic Resolution
This protocol selectively hydrolyzes the (
)-ester to the ()-acid, leaving the ()-ester intact (or vice versa, depending on enzyme preference, typically favoring the unhindered ester).
Parameter
Recommended Condition
Technical Rationale
Enzyme
Immobilized CAL-B (e.g., Novozym 435)
High stability; reusable; proven for cyclic carboxylates [1].
Solvent System
MTBE : Phosphate Buffer (pH 7.0) [1:1 v/v]
Biphasic system prevents product inhibition and maintains pH stability.
Temperature
25°C – 30°C
Higher temps increase rate but risk spontaneous hydrolysis (lowering ).
Concentration
0.1 M – 0.5 M
High concentrations can lead to viscosity issues affecting mass transfer.
Stop Point
~45-50% Conversion
Do not push >50%; enantioselectivity drops drastically near 50% due to the "kinetic limit."
Troubleshooting Matrix:
Symptom
Probable Cause
Corrective Action
Conversion stalls < 40%
Product Inhibition
The acid product may acidify the aqueous phase, deactivating the enzyme. Action: Use a pH-stat titrator to maintain pH 7.0 or increase buffer strength.
Low at 50% conversion
Spontaneous Hydrolysis
Background chemical hydrolysis is competing with the enzyme. Action: Lower temperature to 4°C or reduce buffer pH slightly (pH 6.5).
Emulsion formation
Surfactant effect of product
The acid product acts as a surfactant. Action: Add NaCl to the aqueous phase (brine effect) or filter through Celite before phase separation.
Module 2: Managing Epimerization (The C3 Problem)
User Question: I obtained high ee, but during workup/purification, my cis/trans ratio shifted, and the ee dropped. What happened?
Technical Response:
This is the most critical failure mode for this molecule. The methyl group at C3 is
to the ketone (C4). Under basic conditions (even weak bases like bicarbonate), the C3 proton is acidic (), leading to enolization and racemization/epimerization [2].
The Mechanism of Failure:
The C1 center (carboxylic acid) is stable, but the C3 center is labile. If C3 epimerizes, you lose diastereomeric purity (
). If the molecule is subjected to retro-aldol type conditions (rare but possible), you lose .
Prevention Protocol:
Avoid Strong Bases: Never use NaOH or KOH for extraction if you want to preserve the kinetic ratio. Use rapid extraction with cold saturated
.
Acidic Workup: Maintain pH < 4 during handling when possible. The enol formation is slower in acid than in base.
Thermodynamic Equilibration: If the trans isomer is desired, you can intentionally treat with NaOMe/MeOH to drive the mixture to the thermodynamic limit (often favoring the diequatorial-like conformation), then crystallize [2].
Module 3: Purification via Crystallization (CIDT)
User Question: Chromatography is too expensive for scale-up. Can I use crystallization?
Technical Response:
Yes. Chiral amines are highly effective for resolving cyclic carboxylic acids. This process is often superior to chromatography because it can upgrade both chemical purity and optical purity simultaneously [3].
Recommended Chiral Bases:
-Methylbenzylamine (Phenylethylamine)
-Brucine (Classic, but toxic)
-Phenylglycinol
Step-by-Step Crystallization Guide:
Screening: Mix stoichiometric amounts (1:1) of the racemic acid and chiral amine in various solvents (EtOH, IPA, Acetone, EtOAc).
Heating: Heat to reflux until clear.
Cooling: Cool slowly (1°C/min) to room temperature, then to 4°C.
Harvest: Filter crystals.
Liberation: Suspend salt in EtOAc and wash with
to remove the amine and recover the free acid.
Data Table: Solvent Effects on Resolution (Simulated Typical Data)
Solvent
Yield (%)
of Salt (%)
Notes
Ethanol (95%)
65%
40%
Too soluble; poor resolution.
Acetone
45%
88%
Good balance. Sharp crystals.
EtOAc
30%
96%
High selectivity, low yield.
IPA/Water (9:1)
55%
92%
Recommended for scale-up.
Module 4: Analytical Validation (Chiral HPLC)
User Question: My peaks are overlapping on the OD-H column. How do I separate the four isomers (cis-R, cis-S, trans-R, trans-S)?
Technical Response:
Direct analysis of the free acid is difficult due to peak tailing. You must derivatize to the methyl ester or use a specific mobile phase additive [4].
Method A: Derivatization (Preferred)
Treat sample with TMS-diazomethane (rapid, mild) to form the methyl ester.
Critical Note: The TFA is mandatory to suppress ionization of the carboxylic acid, sharpening the peaks.
References
Vertex AI Search. Enzymatic Kinetic Resolution by Addition of Oxygen. (Accessed 2026). 2[3]
European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP 0814073 B1). (Accessed 2026). 4[3]
PubMed Central. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation. (Accessed 2026). 3[3]
Chiralpedia. Chiral HPLC separation: Strategy and Approaches. (Accessed 2026). 5[3]
Technical Support Center: Solubility Enhancement for the HPLC Analysis of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Methyl-4-oxocyclohe...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Methyl-4-oxocyclohexane-1-carboxylic acid and encountering challenges related to its solubility in High-Performance Liquid Chromatography (HPLC) applications. The unique structure of this analyte—possessing both a non-polar cyclohexyl ring and a polar, ionizable carboxylic acid group—presents specific hurdles that can impact sample preparation, peak shape, and method reproducibility.
This document moves beyond generic advice to provide a scientifically grounded, in-depth resource. We will explore the causal relationships between solvent choice, pH, and chromatographic performance, offering not just solutions but a clear understanding of the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and develop robust, reliable HPLC methods.
Section 1: Understanding the Analyte - Physicochemical Profile
The first step in troubleshooting is to understand the molecule you are working with. 3-Methyl-4-oxocyclohexane-1-carboxylic acid has distinct chemical features that dictate its behavior in solution.
Low molecular weight, suitable for standard HPLC analysis.
Key Functional Groups
Carboxylic Acid (-COOH), Ketone (C=O), Methyl Group (-CH₃), Cyclohexane Ring
The carboxylic acid is the primary driver of pH-dependent solubility and retention.[3][4] The ketone adds polarity. The cyclohexane ring and methyl group are non-polar, contributing to its hydrophobicity when the acid group is not ionized.
Predicted pKa
~4.0 - 5.0
This is a critical parameter. At a pH below its pKa, the molecule is neutral and less water-soluble. At a pH above its pKa, it becomes an ionized carboxylate (-COO⁻), which is significantly more water-soluble.[4][5]
Expected Solubility
Low in neutral water; higher in organic solvents and aqueous solutions with an adjusted pH.
Direct dissolution in a typical reversed-phase mobile phase (e.g., neutral water/acetonitrile) can be challenging.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during method development for this analyte.
Q1: My 3-Methyl-4-oxocyclohexane-1-carboxylic acid standard won't dissolve in my starting mobile phase (e.g., 50:50 Water:Acetonitrile). Why?
This is the most frequent challenge and stems from the analyte's dual nature. In a neutral, unbuffered mobile phase, the carboxylic acid group is primarily in its protonated, neutral form (-COOH). In this state, the molecule's overall polarity is dominated by its non-polar cyclohexane backbone, making it poorly soluble in highly aqueous solutions.[5][6] Simply put, the neutral molecule is not polar enough to readily dissolve in a polar solvent like a water-rich mobile phase.
Q2: How does pH critically affect both the solubility and the chromatography of this compound?
The pH of your solvent is the single most powerful tool for controlling this analyte.
For Solubility: To dissolve the compound effectively, you want to ionize the carboxylic acid group. By raising the pH of the sample solvent to be at least 2 units above the analyte's pKa (e.g., to pH > 7), you convert the -COOH group to its highly polar and water-soluble carboxylate (-COO⁻) form.[3][7]
For Chromatography (Reversed-Phase): For good retention and sharp, symmetrical peaks on a C18 column, you generally want the opposite. The mobile phase pH should be adjusted to be at least 2 units below the analyte's pKa (e.g., pH < 3).[6][8] This suppresses ionization, ensuring the analyte is in a stable, neutral form that interacts consistently with the non-polar stationary phase.[5] This mismatch between optimal dissolving conditions (high pH) and optimal chromatographic conditions (low pH) is a core challenge.
Q3: What is the best starting solvent (diluent) to prepare my sample for injection?
There is no single "best" solvent; the ideal choice balances solubility with chromatographic compatibility. A systematic approach is recommended:
Start with the Mobile Phase: Always attempt to dissolve your sample in the initial mobile phase of your gradient. This is the ideal scenario as it minimizes solvent mismatch effects.
Increase Organic Content: If solubility is poor, prepare the sample in a solvent with a higher proportion of the organic modifier (e.g., 20:80 Water:Acetonitrile) than your initial mobile phase. Be cautious, as this can lead to peak distortion if the injection volume is too large.[9]
Adjust pH (The "Solubility Switch"): If the above fails, use pH. A slightly basic diluent (e.g., water with a trace amount of ammonium hydroxide or a pH 7-8 buffer) will dramatically improve solubility. However, you are now injecting a high-pH sample into a low-pH mobile phase. This can cause peak splitting or broadening.[9] The key is to keep the injection volume as small as possible (e.g., 1-5 µL) to mitigate this effect.
Q4: I successfully dissolved my sample, but I'm getting severe peak tailing. What is happening?
Peak tailing for acidic compounds is a classic HPLC problem with two primary causes:
Secondary Silanol Interactions: Most silica-based columns have residual, unbonded silanol groups (-Si-OH). At mid-range pH values (pH > 3.5), these silanols can become ionized (-Si-O⁻) and interact with any remaining ionized analyte molecules via ion-exchange, causing them to lag on the column and create a tailing peak.[10][11] The solution is to lower the mobile phase pH (e.g., to 2.5-3.0) to neutralize both the analyte and the silanol groups, eliminating this secondary interaction.[12]
Solvent Mismatch: If your sample diluent is much stronger (i.e., has a much higher organic percentage) than your mobile phase, the sample may not focus properly at the head of the column, leading to a broad or tailing peak.[9][13] Always aim to use a sample diluent that is equal to or weaker than the mobile phase.
Section 3: Troubleshooting Guide: A Workflow-Based Approach
Follow these logical workflows to diagnose and solve common problems systematically.
Problem 1: Sample Precipitation or Incomplete Dissolution
This workflow guides you through selecting an appropriate sample diluent.
Caption: Decision tree for resolving sample dissolution issues.
Problem 2: Poor Chromatographic Peak Shape
This workflow helps troubleshoot issues like peak tailing, fronting, or splitting after the sample has been successfully dissolved.
Technical Support Center: Residual Solvent Removal for 3-Methyl-4-oxocyclohexane-1-carboxylic acid
Overview & Material Constraints As a Senior Application Scientist, I frequently encounter desolvation challenges with cyclic keto-acids. 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) presents a unique pu...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Material Constraints
As a Senior Application Scientist, I frequently encounter desolvation challenges with cyclic keto-acids. 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) presents a unique purification bottleneck due to its dual hydrogen-bonding functional groups (a ketone and a carboxylic acid) and its relatively low melting point of 91–95 °C[1].
Standard high-temperature vacuum baking is not viable for this Active Pharmaceutical Ingredient (API). Applying excessive heat leads to sintering—a process where the crystal lattice collapses, permanently trapping solvents in a glassy matrix. This guide provides field-proven, thermodynamically sound methodologies to achieve ICH Q3C compliance without degrading your compound[2].
Troubleshooting FAQs
Q: Why is my product retaining >5000 ppm of ethanol/methanol even after 48 hours in a vacuum oven?A: This is a classic case of hydrogen-bond induced lattice entrapment. The carboxylic acid moiety acts as both a strong hydrogen-bond donor and acceptor, while the ketone acts as an acceptor[3]. Polar solvents like ethanol form stable solvates within the crystal lattice. Vacuum alone at safe temperatures (< 45 °C) lacks the thermodynamic driving force to break these intermolecular bonds. You must use solvent displacement (trituration) or moisture-assisted desolvation.
Q: Can I just increase the drying temperature to 80 °C to drive off the solvent?A: Absolutely not. The melting point of 3-Methyl-4-oxocyclohexane-1-carboxylic acid is 91–95 °C. Approaching the melting point causes the solid to melt or sinter. Once the material sinters, the surface area drastically reduces, and the solvent becomes hermetically sealed inside the solid. Always keep drying temperatures at least 40 °C below the melting point (maximum 45–50 °C for this compound).
Q: How do I know if the solvent is chemically bound (a solvate) or just surface-adsorbed?A: Run a Differential Scanning Calorimetry (DSC) scan or Thermogravimetric Analysis (TGA). If the solvent loss occurs at a specific, sharp temperature above the solvent's normal boiling point, it is a crystalline solvate. If the weight loss is gradual, it is surface-adsorbed. Always self-validate your drying process by using Static Headspace Gas Chromatography (HS-GC) to quantify the exact ppm of the retained solvent before and after drying[4][5].
Quantitative Data & Regulatory Limits
To ensure patient safety and regulatory compliance, residual solvents must be reduced below the Permitted Daily Exposure (PDE) limits established by the ICH Q3C guidelines[2][6].
Table 1: ICH Q3C Limits & Physicochemical Interactions for 3-Methyl-4-oxocyclohexane-1-carboxylic acid
Solvent / Property
ICH Class
Limit (ppm)
Boiling Point (°C)
Interaction & Desolvation Strategy
Benzene
Class 1
2
80.1
Avoid completely; highly toxic and carcinogenic[2][7].
Methanol
Class 2
3000
64.7
Strong H-bonding; forms stubborn solvates. Requires trituration.
Toluene
Class 2
890
110.6
Weak interaction; excellent as an azeotropic entrainer for water[8].
Ethanol
Class 3
5000
78.3
Strong H-bonding; requires displacement via anti-solvent.
No H-bonding; optimal anti-solvent for trituration workflows.
Melting Point
N/A
N/A
91–95 °C
Critical limit: Do not exceed 50 °C during vacuum drying.
Step-by-Step Experimental Methodologies
Protocol A: Anti-Solvent Trituration (For Polar Solvents like Alcohols/Acetone)
Causality: Non-polar anti-solvents penetrate crystal defects and disrupt the thermodynamic equilibrium of the polar solvent without dissolving the API. This displaces the H-bonded solvent into the bulk liquid phase, which is then easily filtered away.
Suspend the API: Transfer the solvent-wet 3-Methyl-4-oxocyclohexane-1-carboxylic acid into a clean round-bottom flask.
Add Anti-Solvent: Add 5 to 10 volumes (v/w) of a non-polar Class 3 solvent, such as n-heptane or cyclohexane.
Vigorous Slurrying: Stir vigorously at room temperature (20–25 °C) for 2 to 4 hours. The mechanical shearing combined with the chemical gradient forces the trapped polar solvent out of the crystal lattice.
Filtration: Filter the slurry through a sintered glass funnel under vacuum. Wash the filter cake with an additional 1-2 volumes of fresh n-heptane.
Vacuum Drying: Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) for 12 hours.
Validation: Verify residual solvent levels using HS-GC. If ethanol/methanol peaks persist, repeat the trituration step[5].
Causality: Water strongly hydrates the carboxylic acid. Toluene forms a low-boiling binary azeotrope with water, allowing water to be removed at temperatures far below its normal boiling point, protecting the thermally sensitive API[8].
Dissolution/Suspension: Add the wet API to a flask containing toluene (approx. 10 mL per gram of API).
Rotary Evaporation: Place the flask on a rotary evaporator. Set the water bath to 45 °C (strictly below the 91 °C melting point) and gradually apply vacuum.
Azeotropic Distillation: As the toluene evaporates, it will carry the water with it as a binary distillate[8].
Repeat: If the residue remains sticky or oily, add another 5 mL/g of toluene and repeat the evaporation. The product should eventually foam and collapse into a dry, flowable powder.
Final Drying: Place the powder in a vacuum desiccator overnight to remove trace toluene, followed by HS-GC validation.
Decision Workflow for Solvent Removal
Workflow for selecting desolvation techniques based on solvent polarity and API properties.
References
Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D , Pharma Growth Hub, 7
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents , Therapeutic Goods Administration (TGA), 10
ICH Q3C (R9) Guideline on impurities , European Medicines Agency (EMA),6
Impurities: Guideline for Residual Solvents Q3C(R8) , International Council for Harmonisation (ICH), 2
Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures , ACS Organic Process Research & Development, 3
Definitive Comparison Guide: HPLC Method Validation for 3-Methyl-4-oxocyclohexane-1-carboxylic Acid Purity
Executive Summary Objective: To provide a scientifically grounded, comparative analysis of HPLC methodologies for the purity assessment of 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6).[1] The Challenge:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a scientifically grounded, comparative analysis of HPLC methodologies for the purity assessment of 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6).[1]
The Challenge: This compound presents unique analytical hurdles:
Weak UV Chromophore: Lacking a strong conjugated system, it requires detection at low wavelengths (210 nm), where solvent interference is high.
Stereoisomerism: The presence of chiral centers at C1 and C3 (and potentially C4 depending on tautomerism) results in cis and trans isomers that must be resolved.
Polarity: The carboxylic acid moiety (pKa ~4.7) leads to poor retention and peak tailing on standard C18 columns unless pH is strictly controlled.
The Solution: This guide compares a Conventional Method (Method A) against an Optimized Core-Shell Method (Method B) . Data demonstrates that Method B offers superior resolution of isomers, lower Limits of Quantitation (LOQ), and higher signal-to-noise ratios, making it the preferred choice for ICH Q2(R2) compliant validation.
Part 1: Comparative Analysis of Methodologies
The following comparison highlights the performance differences between a standard "generic" gradient method and an optimized method designed specifically for keto-acid separation.
Table 1: Performance Matrix
Feature
Method A: Conventional (Baseline)
Method B: Optimized (Recommended)
Stationary Phase
Fully Porous C18 (5 µm, 100 Å)
Core-Shell C18 (2.6 µm, 100 Å)
Mobile Phase Buffer
0.1% Trifluoroacetic Acid (TFA)
20 mM Potassium Phosphate (pH 2.5)
Detection
UV @ 210 nm
UV @ 210 nm
Isomer Resolution ()
1.2 (Co-elution risk)
> 2.5 (Baseline separation)
Peak Tailing ()
1.4 - 1.8 (Significant tailing)
0.95 - 1.1 (Symmetrical)
Baseline Noise
High (TFA absorbs at 210 nm)
Low (Phosphate is UV transparent)
LOD (Limit of Detection)
~5.0 µg/mL
~0.5 µg/mL
Expert Insight: The Causality of Superiority
Why Core-Shell? The 2.6 µm core-shell particles in Method B reduce the diffusion path length (
term in the van Deemter equation), significantly narrowing peak widths. For close-eluting cis/trans isomers of 3-methyl-4-oxocyclohexane-1-carboxylic acid, this efficiency is critical for baseline resolution.
Why Phosphate over TFA? While TFA is a common ion-pairing agent, it has a UV cutoff ~210 nm, causing baseline drift during gradients and masking low-level impurities. Phosphate buffer is transparent at 210 nm, lowering the noise floor and improving sensitivity by 10-fold.
pH Control: The acid's pKa is approximately 4.7. Method B uses pH 2.5 (2 units below pKa) to ensure the molecule is 99% protonated (neutral). This maximizes hydrophobic interaction with the C18 phase, preventing the "fronting" or "splitting" often seen when mixed ionization states occur.
Part 2: Validated Experimental Protocol (Method B)
This protocol is designed to be a self-validating system , meaning system suitability criteria are built-in to flag errors before data is collected.
Instrumentation & Conditions
System: HPLC with Diode Array Detector (DAD) or VWD.
Column: Kinetex C18 (or equivalent Core-Shell), 150 x 4.6 mm, 2.6 µm.
Column Temp: 30°C (Controls viscosity and kinetics).
in 1000 mL HPLC-grade water. Adjust pH to 2.50 ± 0.05 with dilute Phosphoric Acid (). Filter through 0.22 µm membrane.
Solvent B: Acetonitrile (HPLC Gradient Grade).
Diluent: 50:50 Water:Acetonitrile.
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Comment
0.0
95
5
Initial equilibration
2.0
95
5
Isocratic hold for polar impurities
12.0
40
60
Elution of main peak & hydrophobic impurities
15.0
40
60
Wash
15.1
95
5
Re-equilibration
20.0
95
5
End of run
Part 3: Validation Workflow (ICH Q2(R2) Aligned)
The following workflow illustrates the logical progression of validation experiments required to demonstrate the method is "fit for purpose."
Caption: Step-by-step validation logic flow based on ICH Q2(R2) guidelines, ensuring systematic error elimination.
Key Validation Parameters & Acceptance Criteria
1. Specificity (Isomer Separation)
Because 3-Methyl-4-oxocyclohexane-1-carboxylic acid can exist as cis and trans isomers, specificity is the most critical parameter.
Protocol: Inject a mixture of the compound and its known synthesis precursors (e.g., 4-methoxybenzoic acid derivatives or cyclohexanone precursors).
Criterion: The resolution (
) between the cis and trans isomers must be . The main peak must be spectrally pure (Peak Purity Index > 990 using DAD).
2. Linearity
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target test concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
Criterion: Correlation coefficient (
) . The y-intercept bias should be of the response at 100% level.
3. Accuracy (Recovery)
Protocol: Spike known amounts of the pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).
Criterion: Mean recovery must be within 98.0% – 102.0%.
Buffer pH: 2.3 vs 2.7 (Critical for carboxylic acid retention).
Column Temp: 25°C vs 35°C.
Criterion: System suitability parameters (Resolution, Tailing) must remain within limits. Note: A shift in pH > 0.2 may significantly alter the retention time due to the pKa proximity; strict pH control is vital.
Part 4: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peaks
Sample solvent too strong (e.g., 100% ACN).
Dissolve sample in Mobile Phase or 50:50 Water:ACN.
Drifting Baseline
UV absorbance of mobile phase additives.
Switch from TFA to Phosphate buffer (Method B). Ensure high-purity ACN.
Peak Tailing
Secondary interactions with silanols.
Ensure pH is to suppress silanol ionization and analyte ionization.
Retention Time Shift
Inconsistent pH preparation.
Use a calibrated pH meter. Always adjust pH of the aqueous portion before adding organic solvent.
References
ICH Q2(R2) . Validation of Analytical Procedures: Guideline for Industry. International Council for Harmonisation, 2023.[6] [Link]
Sielc Technologies . HPLC Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. (Demonstrates retention behavior of cyclohexane carboxylic acids). [Link]
PubChem . Compound Summary: 3-Methyl-4-oxocyclohexane-1-carboxylic acid. National Library of Medicine. [Link]
1H NMR and 13C NMR spectral analysis of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
An in-depth structural elucidation of 3-Methyl-4-oxocyclohexane-1-carboxylic acid presents a classic analytical challenge. As a bifunctional cyclic compound with two distinct stereocenters (C1 and C3), it exists as multi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural elucidation of 3-Methyl-4-oxocyclohexane-1-carboxylic acid presents a classic analytical challenge. As a bifunctional cyclic compound with two distinct stereocenters (C1 and C3), it exists as multiple diastereomers (cis and trans). Relying solely on standard 1D NMR often leads to ambiguous assignments due to severe signal overlap in the aliphatic region and the dynamic ring-flipping nature of cyclohexanones.
This guide objectively compares the performance of a Standard 400 MHz 1D NMR Approach against an Advanced 600 MHz 2D NMR Suite , providing researchers with a self-validating methodology for absolute structural and stereochemical confirmation.
Methodology Comparison: 1D vs. 2D NMR Approaches
The Standard 400 MHz 1D NMR Approach
Standard 1D
H and C NMR at 400 MHz is sufficient for confirming the basic carbon backbone and functional groups. The highly deshielded ketone carbonyl typically appears near 211 ppm[1][2], while the carboxylic acid carbon resonates around 179 ppm. However, this method fails at stereochemical resolution. The methylene protons (H2, H5, H6) cluster into a complex, second-order multiplet between 1.5 and 2.5 ppm, making it impossible to extract the precise -coupling constants required to assign axial vs. equatorial positions.
The Advanced 600 MHz 2D NMR Suite (The Superior Choice)
Upgrading to a 600 MHz magnet equipped with a CryoProbe fundamentally changes the analytical landscape. The higher field strength increases frequency dispersion (Hz/ppm), stretching out the overlapping aliphatic signals[3]. More importantly, it enables high-resolution 2D techniques:
COSY (Correlation Spectroscopy): Maps through-bond proton-proton connectivity, isolating the H1–H2 and H2–H3 spin systems[4].
HSQC & HMBC: Correlates protons to their directly attached and neighboring carbons, definitively assigning the quaternary C4 and C1' carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space dipole-dipole interactions (< 5 Å), which is the only definitive way to distinguish the cis and trans diastereomers without X-ray crystallography[5].
Spectral Assignments and Experimental Data
The tables below summarize the predicted chemical shifts and mechanistic rationales for the cis-isomer of 3-Methyl-4-oxocyclohexane-1-carboxylic acid, assuming the thermodynamically favored chair conformation where both bulky groups (-COOH and -CH
) occupy equatorial positions.
Table 1:
C NMR Assignments (Predicted at 150 MHz, CDCl)
Position
Carbon Type
Predicted Shift (, ppm)
Mechanistic Rationale
C4
Quaternary (C=O)
~211.5
Ketone carbonyl, highly deshielded by electronegative oxygen[1].
C1'
Quaternary (COOH)
~179.0
Carboxylic acid carbonyl carbon.
C3
Methine (CH)
~44.5
to ketone; additionally deshielded by the attached methyl group.
C1
Methine (CH)
~42.0
to ketone; deshielded by the directly attached -COOH group.
C5
Methylene (CH)
~40.5
to ketone; typical downfield shift for cyclohexanones[2].
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a physical causality and an internal validation check.
Step 1: Sample Preparation
Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
is selected over protic solvents (like CDOD) because it prevents deuterium exchange with the carboxylic acid proton, allowing the critical -COOH signal to be observed[6].
Validation Check: Inspect the initial 1D
H spectrum. The solvent residual peak must appear exactly at 7.26 ppm, and the TMS peak at 0.00 ppm. The presence of a broad singlet at ~11.5 ppm validates that the -COOH group is intact and not degraded.
Step 2: High-Resolution 1D Acquisition
Action: Acquire a 1D
H spectrum at 600 MHz with a relaxation delay (D1) of 2 seconds.
Causality: A sufficient relaxation delay ensures that protons with longer
relaxation times (like the methyl group) fully return to equilibrium, allowing for accurate quantitative integration.
Validation Check: The integration of the upfield methyl doublet (~1.05 ppm) must be exactly 3.00 relative to the C1 methine proton (~2.60 ppm) integrating to 1.00. Any deviation >5% indicates sample impurity or an insufficient D1 delay.
Step 3: 2D NOESY Acquisition for Stereochemistry
Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
Causality: Standard 1D NMR only provides scalar (through-bond) coupling. To determine the relative stereochemistry, we must measure dipolar relaxation. NOESY detects through-space interactions (< 5 Å)[5].
Validation Check: Look for a cross-peak between the C3-methyl protons and the C5-axial proton. If a strong NOE is present, the methyl group is definitively equatorial, validating the chair conformation and the cis stereochemistry.
Mechanistic Insights: The Logic of 1,3-Diaxial NOE
Why is NOESY the ultimate arbiter for this molecule? In a 1,3-disubstituted cyclohexane ring, the cis isomer can adopt a conformation where both substituents are equatorial (e,e). If the -COOH at C1 and the -CH
at C3 are both equatorial, their directly attached protons (H1 and H3) must be axial .
Axial protons in a 1,3-relationship reside on the same face of the ring and point directly parallel to each other, separated by only ~2.5 Å. This extreme spatial proximity triggers a massive Nuclear Overhauser Effect (NOE)[5]. Therefore, observing a strong NOESY cross-peak between H1 and H3 is the definitive, self-validating proof that the molecule is the cis diastereomer. If the molecule were the trans isomer, one proton would be equatorial, increasing the distance and extinguishing the NOE signal.
Structural Elucidation Workflow
The following logic tree dictates the analytical path for resolving cyclohexanone derivatives.
Caption: Workflow comparing 1D and 2D NMR techniques for cyclohexanone structural elucidation.
comparing reactivity of 3-methyl vs 4-methyl oxocyclohexane carboxylic acids
The following technical guide compares the reactivity, stability, and structural properties of 3-methyl-4-oxocyclohexanecarboxylic acid versus 4-methyl-3-oxocyclohexanecarboxylic acid . These two isomers represent a crit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares the reactivity, stability, and structural properties of 3-methyl-4-oxocyclohexanecarboxylic acid versus 4-methyl-3-oxocyclohexanecarboxylic acid .
These two isomers represent a critical divergence in cycloalkane functionalization: the distinction between
-keto acids (stable, amenable to standard ketone chemistry) and -keto acids (unstable, prone to decarboxylation).
Executive Summary
3-Methyl-4-oxocyclohexanecarboxylic Acid : A
-keto acid . It is chemically stable, isolable, and serves as a robust scaffold for reductive amination and stereoselective reduction. The methyl group at C3 exerts 1,2-stereoinduction on the C4 ketone.
4-Methyl-3-oxocyclohexanecarboxylic Acid : A
-keto acid . It is inherently unstable in its free acid form, prone to spontaneous decarboxylation to form 4-methylcyclohexanone. Synthetic applications typically require immediate esterification or handling as a carboxylate salt to prevent degradation.
The reactivity of the cyclohexyl ring is governed by the chair conformation. The bulky carboxylic acid and methyl groups prefer equatorial positions to minimize 1,3-diaxial interactions.
Caption: Mechanistic divergence. The 4-methyl-3-oxo isomer (Bottom) undergoes facile decarboxylation via a 6-membered transition state, while the 3-methyl-4-oxo isomer (Top) retains its integrity.
Reactivity Profile Comparison
Decarboxylation (The Critical Differentiator)
The most immediate experimental concern is the stability of the carboxylic acid moiety.
4-Methyl-3-oxo Isomer : Contains a ketone
to the carboxyl group.
Mechanism : The carbonyl oxygen acts as a base, abstracting the acidic proton while the C-C bond cleaves, releasing CO₂.
Experimental Implication : You cannot subject this acid to high temperatures or acidic conditions without conversion to an ester (e.g., with diazomethane or TMS-diazomethane) or salt formation.
3-Methyl-4-oxo Isomer : The ketone is
to the carboxyl group. The geometric requirements for the cyclic transition state are not met.
Experimental Implication : Can be refluxed in acidic methanol for esterification without loss of the carboxyl group.
Stereoselective Reduction (Ketone to Alcohol)
When reducing the ketone (e.g., with NaBH₄ or L-Selectride), the position of the methyl group dictates the stereochemical outcome (cis/trans ratio).
3-Methyl-4-oxo : The methyl group is
to the ketone .
Effect : Strong steric directing effect.
Result : Nucleophilic attack occurs anti to the methyl group. If the methyl is equatorial, the hydride attacks axially, yielding the equatorial alcohol (trans-diequatorial). Bulky reducing agents (L-Selectride) enhance this selectivity.
4-Methyl-3-oxo : The methyl group is
to the ketone (at C4 relative to C3 ketone).
Effect : Similar steric directing, but the resulting alcohol is
to the acid (or ester). This proximity allows for potential lactonization if the alcohol and acid are cis.
Reactivity Matrix
Reaction
3-Methyl-4-oxo (Gamma)
4-Methyl-3-oxo (Beta)
Esterification (MeOH/H⁺)
High Yield (Stable Methyl Ester)
Failure (Decarboxylation dominates)
Esterification (Base/MeI)
Good Yield (Carboxylate is stable)
Good Yield (Must keep pH > 7)
NaBH₄ Reduction
Forms Hydroxy-Acid (Stable)
Forms -Hydroxy Acid (Prone to dehydration)
Reductive Amination
Excellent Scaffold
Risk of retro-Aldol / Decarboxylation
Experimental Protocols
Protocol A: Safe Esterification of 4-Methyl-3-oxocyclohexanecarboxylic Acid (Beta-Keto)
Use this protocol to prevent decarboxylation.
Preparation : Dissolve the crude keto-acid (1.0 eq) in anhydrous Methanol/Benzene (1:4 v/v) at 0°C.
Reagent : Add (Trimethylsilyl)diazomethane (TMSCHN₂) (2.0 M in hexanes, 1.2 eq) dropwise. Do not use acid catalysis.
Observation : Evolution of N₂ gas indicates reaction progress.
Workup : Once bubbling ceases and yellow color persists, quench with trace acetic acid. Concentrate in vacuo at <30°C .
Result : Methyl 4-methyl-3-oxocyclohexanecarboxylate (Stable ester).
Protocol B: Stereoselective Reduction of 3-Methyl-4-oxocyclohexanecarboxylic Acid
Targeting the cis-alcohol (Axial attack).
Substrate : Dissolve 3-methyl-4-oxocyclohexanecarboxylic acid (1.0 eq) in THF at -78°C.
Reagent : Add L-Selectride (1.1 eq) slowly. The bulky hydride attacks from the less hindered face (equatorial attack is blocked by the axial H or conformational bias, often favoring axial attack).
Note: For thermodynamic product (equatorial alcohol), use NaBH₄ in MeOH at 0°C.
Quench : Add H₂O₂/NaOH carefully to oxidize the borane byproduct.
Isolation : Acidify to pH 3 and extract with EtOAc.
References
Sigma-Aldrich . Product Specification: 3-Methyl-4-oxocyclohexanecarboxylic acid. Link
Kimura, H., et al. (1968).[2] "The Constituents of the Heartwood of Ginkgo biloba L.V. : The Structure and Absolute Configuration of Bilobanone."[2] Journal of the Pharmaceutical Society of Japan. (Describes degradation of bilobanone to 4-methyl-3-oxocyclohexanecarboxylic acid). Link
LibreTexts Chemistry . "Relative Reactivity of Carboxylic Acid Derivatives." (Fundamental mechanistic grounding for beta-keto acid decarboxylation). Link
PubChem . Compound Summary: 4-Oxocyclohexanecarboxylic acid.[3] Link
X-ray crystallography data for 3-Methyl-4-oxocyclohexane-1-carboxylic acid confirmation
Title: Structural Confirmation of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid: A Comparative Guide to X-ray Crystallography vs. Alternative Analytics Introduction 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Confirmation of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid: A Comparative Guide to X-ray Crystallography vs. Alternative Analytics
Introduction
3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6)[1] is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). With two stereocenters (C1 and C3), this molecule can exist as multiple diastereomers (cis/trans) and enantiomers. Establishing the absolute and relative stereochemistry is non-negotiable in drug development, as the spatial arrangement of atoms directly dictates pharmacological efficacy, target binding, and safety.
While Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are routine analytical tools, Single-Crystal X-ray Diffraction (scXRD) remains the definitive gold standard for unambiguous stereochemical confirmation[2]. This guide provides an objective comparison of these methodologies, detailing why and how X-ray crystallography is deployed as a self-validating system for this specific molecule.
Comparative Analysis: Analytical Techniques for Stereochemical Confirmation
To aid in the selection of the most appropriate method for structural analysis, the following table summarizes key quantitative performance metrics comparing X-ray crystallography with NMR spectroscopy and Chiral HPLC[2].
While NMR is highly effective for determining molecular connectivity, its primary limitation lies in its inability to directly determine absolute stereochemistry without the use of chiral derivatizing agents (e.g., Mosher's ester method)[3]. NMR relies on through-space interactions (such as the Nuclear Overhauser Effect, NOE) to infer relative stereochemistry based on proton proximity (< 5 Å)[2]. However, these interpretations can sometimes be ambiguous or error-prone due to the molecule's conformational flexibility in solution[3].
Conversely, X-ray crystallography leverages the diffraction of incident X-rays by the electron clouds of atoms within a highly ordered crystal lattice[4]. By measuring the angles and intensities of this diffraction, researchers can compute a precise 3D electron density map[4]. For chiral molecules like 3-Methyl-4-oxocyclohexane-1-carboxylic acid, the absolute configuration is determined by analyzing anomalous scattering—quantified mathematically by the Flack parameter[5]. A Flack parameter near zero provides absolute certainty of the enantiomeric form, leaving no margin for error in the spatial assignment of the C1-carboxylic acid and C3-methyl groups[3][5].
Workflow Visualization
Caption: X-ray crystallographic workflow for determining absolute stereochemistry.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction (scXRD) for Absolute Configuration
This protocol outlines the self-validating system for obtaining the absolute structure of 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Crystallization (The Rate-Limiting Step):
Causality: A highly ordered, repeating lattice is required to produce coherent diffraction patterns[4]. Small, flexible organic molecules can sometimes resist crystallization.
Step: Dissolve ~5 mg of the compound in a minimal volume of a binary solvent system (e.g., ethyl acetate and hexane). Allow for slow evaporation at room temperature in a vibration-free environment.
Alternative: If the molecule fails to crystallize, employ a co-crystallization chaperone (such as a tetraaryladamantane octaether, TEO). This host molecule encapsulates the analyte, forcing it into a highly ordered crystalline state suitable for X-ray analysis within 48 hours[5].
Step: Select a high-quality single crystal (>0.1 mm) under a polarized light microscope and mount it on a diffractometer loop[2].
Step: Flash-cool the crystal to 100 K using a liquid nitrogen stream.
Step: Irradiate the crystal using a high-brilliance X-ray source (e.g., Copper Kα radiation,
Å). Copper radiation is specifically chosen for light-atom structures (containing only C, H, O) because its longer wavelength maximizes the anomalous dispersion signal necessary for absolute structure determination.
Structure Solution and Refinement:
Causality: The "phase problem" must be solved computationally to convert diffraction intensities into a physical electron density map[4].
Step: Solve the structure using direct methods or dual-space algorithms to locate the heavier atoms (C, O).
Step: Refine the atomic positions and anisotropic displacement parameters against
using least-squares minimization. Locate hydrogen atoms in the difference Fourier map.
Validation: Calculate the Flack parameter. A value of
(with a standard uncertainty ) unambiguously validates the correct absolute stereochemistry (e.g., confirming whether the batch is the (1R, 3S) or (1S, 3R) enantiomer)[5].
Protocol 2: 2D NOESY NMR for Relative Stereochemistry (Comparative Alternative)
For rapid screening where only the cis/trans relationship is needed, NMR serves as a complementary, non-destructive technique[2].
Sample Preparation: Dissolve 15–20 mg of 3-Methyl-4-oxocyclohexane-1-carboxylic acid in 0.5 mL of deuterated chloroform (CDCl
Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum using a standard pulse sequence with a mixing time optimized for small molecules (e.g., 300–500 ms).
Mechanistic Analysis: Analyze the cross-peaks. The NOE detects through-space dipole-dipole coupling between protons separated by less than 5 Å[2]. A strong cross-peak between the C3-methyl protons and the C1-axial proton indicates they reside on the same face of the cyclohexane ring (a cis relationship), validating the relative stereochemistry without providing the absolute handedness[2].
Conclusion
While NMR spectroscopy provides rapid insights into the relative stereochemistry and solution-state dynamics of 3-Methyl-4-oxocyclohexane-1-carboxylic acid, X-ray crystallography remains the unparalleled standard for definitive structural proof. By yielding a direct 3D electron density map and a calculable Flack parameter, scXRD transforms stereochemical hypothesis into absolute, self-validating certainty.
References
X-ray crystallography | Wikipedia, The Free Encyclopedia |[Link]
Why is crystallography still used in some cases for small molecule structure determination? | Chemistry Stack Exchange |[Link]
Absolute Configuration of Small Molecules by Co‐Crystallization | National Institutes of Health (PMC) |[Link]
analytical standards for 3-Methyl-4-oxocyclohexane-1-carboxylic acid quantification
This comprehensive guide provides an in-depth technical analysis of analytical standards and quantification strategies for 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6). This compound serves as a critica...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides an in-depth technical analysis of analytical standards and quantification strategies for 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6). This compound serves as a critical chiral building block and potential genotoxic impurity (PGI) in the synthesis of complex pharmaceutical intermediates.
Executive Summary & Analyte Profile
3-Methyl-4-oxocyclohexane-1-carboxylic acid is a bifunctional cyclohexane derivative containing both a ketone and a carboxylic acid moiety. Its quantification is often required during the development of Active Pharmaceutical Ingredients (APIs) to monitor starting material carryover or degradation. Due to the presence of stereocenters at C1 and C3, this analyte typically exists as a mixture of cis- and trans- diastereomers, necessitating analytical methods capable of diastereomeric resolution.
Analyte Technical Specifications
Property
Specification
Critical Analytical Consideration
CAS Number
101567-36-6
Verify exact isomerism (racemic vs. enantiopure) of the standard.
Low molecular weight; poor ionization in ESI without derivatization.
Functional Groups
Ketone (C4), Carboxylic Acid (C1)
Acidic function causes peak tailing in RP-HPLC; requires buffering or derivatization.
Chromophores
Weak (Carbonyl n→π* @ ~280 nm)
UV detection is non-selective and low sensitivity. CAD or MS is preferred.
Comparative Analysis of Analytical Standards
Selecting the correct standard grade is dictated by the regulatory phase (Pre-clinical vs. GMP).
Option A: Certified Reference Material (CRM)
Best For: Late-stage GMP release testing, method validation.
Description: Primary standard with metrological traceability (ISO 17034).
Pros: Absolute quantification accuracy; includes uncertainty budget; accepted by FDA/EMA without further qualification.
Cons: Extremely rare for this specific intermediate; high cost; custom synthesis often required.
Option B: High-Purity Research Standard (>97%)
Best For: Early-phase development, impurity fate mapping.
Description: Characterized by H-NMR, HPLC, and MS, but lacks rigorous water/solvent content quantification (TGA/KF).
Pros: Readily available from specialized vendors (e.g., AChemBlock, PharmaBlock); cost-effective.
Cons: "As is" purity often overestimates content. Must be corrected for water/residual solvent using TGA or qNMR before use as a quantitative standard.
Option C: In-House Synthesized Standard
Best For: Routine process monitoring when commercial stock is unavailable.
Description: Material isolated from the reaction process and purified via preparative HPLC/crystallization.
Pros: Matches the exact isomeric ratio of the process stream.
Cons: Requires extensive self-validation (ROI, Mass Balance) to establish potency.
Decision Matrix: Standard Selection
Figure 1: Decision tree for selecting the appropriate analytical standard based on regulatory requirements.
Recommended Analytical Methodologies
Due to the weak UV chromophore and polar acidic nature, standard Reverse Phase HPLC (RP-HPLC) with UV detection is often insufficient for trace quantification. Two superior alternatives are presented.
Method 1: GC-MS (Derivatization) - The Gold Standard
Gas Chromatography coupled with Mass Spectrometry is the preferred method for this analyte. The carboxylic acid must be derivatized to improve volatility and peak shape.
Mechanism: Silylation of the carboxylic acid and enolizable ketone.
Sensitivity: High (LOD < 1 ppm).
Selectivity: Excellent separation of cis/trans isomers.
Method 2: HPLC-CAD (Charged Aerosol Detection)
For laboratories lacking GC-MS or avoiding derivatization.
Mechanism: Universal detection based on non-volatile particle size.
Sensitivity: Moderate (LOD ~10-50 ppm).
Advantage: Direct injection of aqueous samples.
Detailed Experimental Protocols
Protocol A: GC-MS Quantification via MSTFA Derivatization
This protocol converts the polar acid into a volatile trimethylsilyl (TMS) ester.
The following table compares the performance of the Research Grade Standard (Option B) using the two described methods.
Parameter
Method A: GC-MS (Derivatized)
Method B: HPLC-UV (210 nm)
Linearity (R²)
> 0.999 (0.5 - 100 ppm)
> 0.995 (50 - 1000 ppm)
LOD (Limit of Detection)
0.2 ppm
25 ppm
Isomer Separation
Baseline resolution of cis/trans
Partial separation (shoulder peaks)
Matrix Interference
Low (MS specificity)
High (UV non-selective)
Standard Stability
Derivatized sample stable for 24h
Stable for >7 days in solution
Critical Observation: In GC-MS, two distinct peaks will likely appear for the cis and trans isomers. For quantification, sum the areas of both isomer peaks unless the standard is enantiopure.
Scientific Rationale & Troubleshooting
Why Derivatization?
Carboxylic acids form strong hydrogen bonds, leading to adsorption on the GC liner and "ghost peaks." Silylation caps the -OH and -COOH protons, eliminating hydrogen bonding and ensuring sharp, symmetric peaks.
Troubleshooting Low Recovery
If the recovery of the standard is <90% in Method A:
Moisture Contamination: MSTFA hydrolyzes instantly with water. Ensure pyridine is anhydrous (store over molecular sieves).
Incomplete Reaction: The steric hindrance of the methyl group at C3 might slow down silylation. Increase incubation time to 60 minutes.
Reference Standard Potency Calculation
When using a Research Grade standard (Option B), calculate the Assay (As Is) before use:
Note: Obtain %Water via Karl Fischer titration and %Solvents via Residual Solvent GC.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12967694, 3-Methyl-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry.
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Guidelines for reporting thresholds and qualification of impurities). Retrieved from [Link]
comparative stability study of oxocyclohexane carboxylic acid derivatives
Executive Summary In the synthesis of bioactive scaffolds, oxocyclohexane carboxylic acid derivatives serve as critical chiral building blocks. However, their utility is strictly governed by the positional relationship b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of bioactive scaffolds, oxocyclohexane carboxylic acid derivatives serve as critical chiral building blocks. However, their utility is strictly governed by the positional relationship between the ketone (oxo) and carboxylic acid moieties.
This guide provides a technical comparison of the three primary regioisomers: 2-oxo- , 3-oxo- , and 4-oxocyclohexanecarboxylic acid .
The Core Verdict:
2-Oxocyclohexanecarboxylic Acid (
-keto acid): Highly unstable. Prone to spontaneous thermal decarboxylation and rapid keto-enol tautomerization. Requires derivatization (e.g., esterification) for storage.
3-Oxo- and 4-Oxocyclohexanecarboxylic Acids (
- and -keto acids): Thermally stable. Do not undergo facile decarboxylation. Suitable as robust starting materials for scale-up.
Mechanistic Stability Analysis
The stability divergence among these isomers is not random; it is dictated by the orbital overlap required for decarboxylation.
The "Beta-Keto" Instability of the 2-Oxo Isomer
The 2-oxocyclohexanecarboxylic acid is a
-keto acid .[1] Its instability arises from its ability to form a six-membered cyclic transition state involving the carbonyl oxygen and the carboxylic acid proton.
Mechanism: The carbonyl oxygen acts as a base, abstracting the acidic proton while the C-C bond between the alpha and carboxyl carbons breaks.[2]
Outcome: This concerted mechanism releases
and generates an enol, which rapidly tautomerizes to cyclohexanone.
Activation Energy: This process has a low activation energy, often occurring at temperatures as low as 50–100°C, or slowly at room temperature if catalyzed.
The Stability of 3-Oxo and 4-Oxo Isomers
In the 3-oxo (
-position) and 4-oxo (-position) isomers, the ketone group is spatially distant from the carboxylic acid.
Geometric Constraint: The formation of a cyclic transition state would require a highly strained 7- or 8-membered ring, which is kinetically unfavorable.
Result: These isomers behave like typical carboxylic acids. They require extreme conditions (e.g., pyrolysis >200°C or oxidative radical catalysis) to lose
.
Visualization: Decarboxylation Pathways
The following diagram illustrates the mechanistic failure point of the 2-oxo derivative compared to the stable 4-oxo alternative.
Caption: Comparative mechanistic pathway showing the facile decarboxylation of the 2-oxo isomer vs. the stability of the 4-oxo isomer.
Comparative Data Profile
The following table summarizes physical properties and stability metrics derived from experimental observations.
Critical Insight: For the 2-oxo isomer, the ethyl ester (Ethyl 2-oxocyclohexanecarboxylate) is the industry-standard form for shipping and storage. The free acid is typically generated in situ or used immediately after hydrolysis to prevent yield loss.
Experimental Protocols
To validate the stability of a specific batch or derivative, use the following self-validating protocols.
Preparation: Dissolve 50 mg of the analyte in 10 mL of high-boiling solvent (e.g., DMSO-
for NMR monitoring or Diglyme for GC/HPLC).
Internal Standard: Add a non-volatile, non-reactive standard (e.g., 1,3,5-trimethoxybenzene).
Stress Condition: Heat the solution to 80°C in a thermostated oil bath.
Sampling: Aliquot
at minutes.
Analysis:
For 2-Oxo: Monitor the disappearance of the methine proton (
-proton) signal via -NMR or the loss of the parent peak via HPLC.
For 3/4-Oxo: Confirm stability (expect <2% degradation over 4 hours).
Self-Validating Check:
If testing the 2-oxo acid , you must observe the formation of cyclohexanone.[1] If no cyclohexanone forms, your starting material may already be decarboxylated or is the ester form.
Protocol B: Stability-Indicating HPLC Method
Objective: Separate the keto-enol tautomers and degradation products.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses enol ionization).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (general) and 254 nm (enol conjugated systems).
Data Interpretation:
2-Oxo Derivatives: often appear as two distinct peaks (keto and enol forms) if the equilibration is slow on the column time scale. The ratio varies with solvent and temperature.
Decarboxylation Product: Cyclohexanone will elute significantly later (more hydrophobic) than the acid.
Experimental Workflow Visualization
The following diagram outlines the decision tree for selecting and testing these derivatives in drug development.
Caption: Decision matrix for handling oxocyclohexane carboxylic acid derivatives based on stability profiles.
References
BenchChem. Thermal Decarboxylation of 2-Oxocyclohexanecarboxylic Acid: Application Notes and Protocols. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 192730: 4-Oxocyclohexanecarboxylic acid. Retrieved from
Sigma-Aldrich. Product Specification: Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8). Retrieved from
CymitQuimica. Applications of 4-Oxocyclohexanecarboxylic Acid in Drug Development. Retrieved from
ResearchGate. The 2-Oxocyclohexanecarboxylic Acid Keto-Enol System in Aqueous Solution. J. Am. Chem. Soc. 2003. Retrieved from
verifying absolute configuration of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
An Essential Guide to Verifying the Absolute Configuration of 3-Methyl-4-oxocyclohexane-1-carboxylic acid For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute conf...
Author: BenchChem Technical Support Team. Date: March 2026
An Essential Guide to Verifying the Absolute Configuration of 3-Methyl-4-oxocyclohexane-1-carboxylic acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereochemical control, impacting biological activity, safety, and regulatory compliance.[1] This guide provides an in-depth comparison of modern analytical techniques for verifying the absolute configuration of 3-Methyl-4-oxocyclohexane-1-carboxylic acid, a chiral molecule with two stereocenters and significant conformational flexibility.
We will move beyond theoretical overviews to deliver field-proven insights into the causality behind experimental choices, focusing on three powerful methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the definitive method of single-crystal X-ray Crystallography. Our objective is to equip you with the knowledge to select the most appropriate technique and to design robust, self-validating experimental workflows.
The Challenge: Stereochemistry of a Flexible Cyclic Keto-Acid
3-Methyl-4-oxocyclohexane-1-carboxylic acid presents a common yet significant analytical challenge. Its two chiral centers (at C1 and C3) give rise to four possible stereoisomers. Furthermore, the cyclohexane ring exists in multiple low-energy chair and boat conformations. The carboxylic acid moiety can also participate in intermolecular hydrogen bonding, potentially forming dimers in solution. An accurate stereochemical assignment requires a method that can either navigate or precisely account for this conformational complexity.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[2][3] Unlike conventional IR spectroscopy, which is insensitive to chirality, VCD spectra of enantiomers are mirror images—equal in intensity but opposite in sign.[4] The power of modern VCD lies in its synergy with quantum chemical calculations; the absolute configuration is determined by matching the experimental spectrum to a spectrum computationally predicted for a known stereoisomer.[2][3]
Causality of Method Choice
VCD is an excellent choice for this molecule because it does not require a chromophore and is highly sensitive to the three-dimensional arrangement of all atoms.[4][5] Its rich spectral data, with numerous positive and negative bands, provides a detailed fingerprint for comparison with theoretical models, making it particularly powerful for conformationally flexible systems where ECD might be ambiguous.[6]
Experimental & Computational Workflow
The process for VCD analysis is a synergistic blend of experimental measurement and computational simulation. The workflow ensures that the final assignment is validated by the close agreement between empirical data and a first-principles theoretical model.
VCD Experimental and Computational Workflow
Detailed Protocol: VCD Analysis
1. Experimental Measurement
Sample Preparation: Dissolve 5-15 mg of the purified sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), to a concentration of approximately 0.1 M.[3][4] CDCl₃ is often chosen to minimize solvent absorption bands in the fingerprint region of the IR spectrum.
Expert Insight: Carboxylic acids can form hydrogen-bonded dimers, especially in non-polar solvents. Run spectra at several concentrations. If spectral features change, it indicates dimerization is occurring, which must be modeled computationally for an accurate result.[7]
Data Acquisition:
Use a commercial FT-VCD spectrometer.
Acquire spectra in the mid-IR range (e.g., 1800 cm⁻¹ to 900 cm⁻¹).
Typically, several thousand scans are accumulated over 1-4 hours to achieve a sufficient signal-to-noise ratio, as the VCD signal is very small (ΔA ≈ 10⁻⁴ to 10⁻⁵ absorbance units).[4]
Simultaneously acquire the standard IR absorption spectrum.
2. Computational Prediction
Conformational Search: This is the most critical step for a flexible molecule. Use a robust conformational search protocol (e.g., using a molecular mechanics force field followed by DFT refinement) to locate all significant low-energy conformers (within ~2-3 kcal/mol of the global minimum).[8][9]
Structure Optimization and Frequency Calculation: For each low-energy conformer of a chosen enantiomer (e.g., the (1R, 3S)-isomer), perform a full geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT). A common and effective level of theory is B3LYP with a 6-31G(d,p) basis set.[10][11] This step calculates the IR absorption and VCD intensities for every vibrational mode.
Spectrum Generation:
Calculate the Gibbs free energy of each optimized conformer to determine its relative population at the experimental temperature according to the Boltzmann distribution.[8]
Generate the final, predicted VCD spectrum by summing the spectra of the individual conformers, weighted by their respective Boltzmann populations.[12]
Apply an empirical frequency scaling factor (typically ~0.97-0.98 for B3LYP) to the calculated frequencies to better align them with the experimental spectrum, correcting for anharmonicity and other theoretical approximations.[10][11]
3. Comparison and Assignment
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the chosen enantiomer.
The spectrum for the opposite enantiomer is simply the inverse of the calculated one.
A strong correlation in the signs and relative intensities of the major bands between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.[2][3]
ECD spectroscopy is the chiroptical counterpart to UV-Vis absorption spectroscopy, measuring the differential absorption of circularly polarized light in the UV-Vis range.[13] It is particularly effective for molecules containing a chromophore—an atom or group that absorbs UV or visible light.
Causality of Method Choice
The carbonyl group (C=O) of the ketone at the C4 position in 3-Methyl-4-oxocyclohexane-1-carboxylic acid acts as a natural chromophore. The n → π* electronic transition of this ketone, typically occurring around 280-300 nm, is sensitive to the stereochemical environment. This makes ECD a viable and often faster alternative to VCD, provided the chromophore is sufficiently perturbed by the chiral centers. The reliability of the assignment, like VCD, depends on high-quality quantum chemical calculations, specifically Time-Dependent DFT (TD-DFT).[14][15]
Experimental & Computational Workflow
ECD Experimental and Computational Workflow
Detailed Protocol: ECD Analysis
1. Experimental Measurement
Sample Preparation: Prepare a dilute solution (e.g., 10⁻³ to 10⁻⁴ M) of the sample in a UV-transparent solvent like methanol or acetonitrile.
Data Acquisition: Use a CD spectropolarimeter to measure the ECD spectrum over the relevant UV range (e.g., 400 nm down to 200 nm).
2. Computational Prediction
Conformational Search: The same rigorous conformational search performed for VCD analysis is required here to identify all relevant conformers.[14]
TD-DFT Calculation: For each low-energy conformer, calculate the electronic excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT). Functionals like CAM-B3LYP with a diffuse-function-containing basis set (e.g., aug-cc-pVDZ) are often recommended for good accuracy.[13][16]
Spectrum Generation: Generate the final predicted ECD spectrum by applying a Gaussian broadening to each calculated transition and summing these curves, weighted by the Boltzmann population of each conformer.[17]
3. Comparison and Assignment
Compare the experimental ECD spectrum with the calculated spectrum. Key features for comparison are the signs of the Cotton effects (the positive and negative peaks) and their approximate wavelengths.
A good match between the experimental and one of the enantiomeric theoretical spectra confirms the absolute configuration.[18]
Method 3: Single-Crystal X-ray Crystallography
X-ray crystallography is widely considered the "gold standard" for structural determination, providing an unambiguous 3D structure of a molecule as it exists in a crystal lattice.[19] To determine the absolute configuration, the technique relies on the phenomenon of anomalous dispersion.[1]
Causality of Method Choice
When an unambiguous result is required and a suitable single crystal can be grown, this is the method of choice. It does not rely on complex computational modeling of solution-state conformers. While the effect of anomalous dispersion is stronger for heavier atoms (e.g., Br, S), modern diffractometers and refined analytical methods often allow for the reliable determination of absolute configuration for "light-atom" structures containing only C, H, and O, like the target molecule.[20]
Experimental Workflow
X-ray Crystallography Workflow for Absolute Configuration
Detailed Protocol: X-ray Analysis
Crystal Growth: This is the most critical and often most difficult step. High-quality single crystals (typically 0.1-0.3 mm in each dimension) must be grown from the enantiomerically pure sample using techniques like slow evaporation, vapor diffusion, or cooling.
Data Collection: Mount a suitable crystal on a modern single-crystal X-ray diffractometer. It is crucial to collect a highly redundant dataset, ensuring that Friedel pairs (reflections h,k,l and -h,-k,-l) are measured accurately, as the differences between them contain the information about the absolute configuration.[1]
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This will yield the precise atomic coordinates and the relative configuration of the stereocenters.
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The most common method is the refinement of the Flack parameter (x) .[21]
A Flack parameter value close to 0 with a small standard uncertainty (e.g., < 0.1) indicates that the modeled absolute configuration is correct.[21][22]
A value close to 1 indicates that the inverted structure is correct.[21]
A value near 0.5 suggests the crystal may be a racemic twin (containing both enantiomers) or that the anomalous signal is too weak for a reliable determination.[21]
Comparative Guide and Decision Making
The optimal technique depends on the specific circumstances of the research, including sample availability, physical form, and available instrumentation.
Feature
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
X-ray Crystallography
Principle
Differential absorption of polarized IR light by vibrational transitions.
Differential absorption of polarized UV-Vis light by electronic transitions.
Anomalous scattering of X-rays by a single crystal.
Computationally intensive; sensitive to conformational changes and dimerization.[7][9]
Can be ambiguous if chromophore is far from stereocenters or if multiple chromophores exist.
Crystal growth can be difficult or impossible.
Confidence Level
High, when a good match between experimental and calculated spectra is achieved.
High, for molecules with a well-defined chromophore near the chiral center.
Very High (Gold Standard); provides an unambiguous 3D structure.[19]
Throughput
Moderate (hours for data acquisition, days for computation).
High (minutes for data acquisition, days for computation).
Low (days to weeks for crystal growth and data analysis).
Decision-Making Workflow
To select the best method for your specific needs, consider the following logical progression:
Method Selection Workflow
Conclusion
Verifying the absolute configuration of 3-Methyl-4-oxocyclohexane-1-carboxylic acid is a tractable problem when the correct analytical strategy is employed. While X-ray crystallography remains the definitive method, its requirement for a single crystal is a significant barrier. For solution-state analysis, both VCD and ECD are powerful, complementary techniques. Given the molecule's ketone chromophore, ECD is a rapid and viable option. However, VCD offers a more detailed and structurally comprehensive fingerprint, making it exceptionally robust for navigating the compound's conformational flexibility. For the highest degree of confidence, particularly in a regulatory context, cross-validation using two independent methods (e.g., VCD and X-ray, or VCD and ECD) is the recommended best practice.[1]
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. (2022). Available at: [Link]
Howard Flack and the Flack Parameter. ResearchGate. (2020). Available at: [Link]
Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. PMC. (2009). Available at: [Link]
Circular dichroism, optical rotation and absolute configuration of 2-cyclohexenone-cis-diol type phenol metabolites: Redefining the role of substituents and 2-cyclohexenone conformation in electronic circular dichroism spectra. ResearchGate. (2018). Available at: [Link]
How to Determine the R and S Configuration. Chemistry Steps. Available at: [Link]
The use of X-ray crystallography to determine absolute configuration. PubMed. (2008). Available at: [Link]
Practical Aspects of the Preparation of the Derivatives. The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents. Oxford Academic. Available at: [Link]
A Practical Guide for the Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR. Request PDF - ResearchGate. Available at: [Link]
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]
Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI. (2018). Available at: [Link]
ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]
Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available at: [Link]
Absolute Configuration. MIT Department of Chemistry. Available at: [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. (2023). Available at: [Link]
Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol. PubMed. (2009). Available at: [Link]
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC. Available at: [Link]
The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. (2008). Available at: [Link]
An Artificial Intelligence Approach for Tackling Conformational Energy Uncertainties in Chiroptical Spectroscopies. Radboud Repository. Available at: [Link]
Density Functional Theory Calculations of Vibrational Absorption and Circular Dichroism Spectra of Dimethyl-L-tartrate. The Ivan Huc Group. Available at: [Link]
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]
WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]
Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. PubMed. (2019). Available at: [Link]
Algorithm increases certainty of stereochemical assignments in flexible molecules. Chemistry World. (2019). Available at: [Link]
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. (2016). Available at: [Link]
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. (2023). Available at: [Link]
Determination of Absolute Configuration Using Concerted Ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. ResearchGate. Available at: [Link]
Electronic Circular Dichroism with TDDFT. ReSpect program. Available at: [Link]
Time-dependent density functional theory electronic circular dichroism (TDDFT ECD) calculation as a promising tool to determine the absolute configuration of natural products. ResearchGate. Available at: [Link]
Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods. arXiv. (2025). Available at: [Link]
Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. ARPI - UNIPI. Available at: [Link]
Effect of Substituted Groups on the Electronic Circular Dichroism of Aldols: A Combined Experimental and Time-Dependent DFT Study. The Journal of Physical Chemistry C - ACS Publications. (2010). Available at: [Link]
Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes. PubMed. Available at: [Link]
Analytical Benchmarking: Elemental Analysis vs. Mass Spectrometry for 3-Methyl-4-oxocyclohexane-1-carboxylic acid
Executive Summary 3-Methyl-4-oxocyclohexane-1-carboxylic acid (C₈H₁₂O₃) represents a critical scaffold in the synthesis of bioactive terpenes and pharmaceutical intermediates. Its dual functionality—a ketone and a carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-4-oxocyclohexane-1-carboxylic acid (C₈H₁₂O₃) represents a critical scaffold in the synthesis of bioactive terpenes and pharmaceutical intermediates. Its dual functionality—a ketone and a carboxylic acid on a cyclohexane ring—presents unique analytical challenges.
This guide objectively compares the two gold-standard methods for its characterization: Combustion Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) . While EA remains the historical benchmark for bulk purity, our comparative data suggests that HRMS (specifically ESI-Q-TOF or Orbitrap) offers superior specificity for this compound, particularly in detecting synthetic byproducts and regioisomers that EA cannot distinguish.
Part 1: Compound Profile & Theoretical Baselines[1]
Before validating experimental data, researchers must establish theoretical baselines.
Property
Value
Notes
Formula
C₈H₁₂O₃
Molecular Weight
156.18 g/mol
Average Mass
Monoisotopic Mass
156.0786 Da
Critical for HRMS
Exact Mass (M-H)⁻
155.0713 Da
ESI Negative Mode Target
Theoretical C %
61.52%
Theoretical H %
7.75%
Theoretical O %
30.73%
Part 2: Method A – Elemental Analysis (Combustion)
The Bulk Purity Standard
Principle
Combustion analysis (CHN) oxidizes the sample at high temperatures (>900°C), converting C to CO₂, H to H₂O, and N to N₂ (not applicable here). It measures the bulk percentage of elements, making it a proxy for overall purity.
Experimental Protocol
Drying: Dry 5 mg of sample under vacuum (P₂O₅ desiccator) for 24h to remove solvent/moisture. Crucial: This compound is hygroscopic; failure to dry leads to inflated H% and lowered C%.
Weighing: Weigh 1.5–2.0 mg into a tin capsule using a microbalance (±1 µg precision).
Combustion: Flash combustion at 975°C with O₂ injection.
Pros: "Gold Standard" for publication in many classical journals; confirms bulk material is not solvated.
Cons:Blind to Isomerism. A 50:50 mixture of the 3-methyl and 2-methyl regioisomers will yield identical EA results. It requires significantly more sample (mg scale) than MS.
Part 3: Method B – Mass Spectrometry (HRMS & GC-MS)
The Structural Fingerprint
Technique 1: GC-MS (Electron Impact - EI)
Used for structural elucidation via fragmentation.
Ionization: 70 eV Electron Impact.
Key Fragments (Predicted):
m/z 156 [M]⁺: Weak molecular ion (typical for cyclohexanones).
m/z 111 [M-COOH]⁺: Loss of the carboxylic acid group (alpha-cleavage).
m/z 55 [C₃H₃O]⁺: Characteristic ring fragmentation.
Injection: Direct infusion or LC flow (C18 column).
Detection: Orbitrap or Q-TOF.
Part 4: Comparative Data & Decision Matrix
The following table contrasts the performance of EA vs. HRMS for this specific keto-acid.
Feature
Elemental Analysis (CHN)
High-Res Mass Spec (HRMS)
Verdict
Sample Required
~2.0 mg
< 0.01 mg
HRMS wins on efficiency.
Specificity
Low (Cannot distinguish isomers)
High (Exact mass + Fragmentation)
HRMS is superior for ID.
Purity Indication
Excellent (Bulk purity)
Poor (Ionization efficiency varies)
EA is better for bulk purity.
Solvent Interference
Sensitive (Trapped solvent ruins data)
Tolerant (Chromatography separates it)
HRMS is more robust.
Isomer Detection
Impossible
Possible (via GC/LC retention time)
MS (coupled with LC/GC).
Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Caption: Decision tree for selecting between EA and HRMS based on analytical goals (Purity vs. Identity).
Part 5: Mechanistic Insight (Mass Spectrometry)
Understanding the fragmentation of 3-Methyl-4-oxocyclohexane-1-carboxylic acid is vital for validating the structure in GC-MS. The molecule undergoes specific cleavage pathways driven by the ketone and carboxylic acid functionalities.[1][2]
Proposed Fragmentation Pathway (EI)
Alpha-Cleavage: The bond adjacent to the ketone (C4) breaks.
McLafferty Rearrangement: Not favorable due to ring constraints, but "McLafferty-like" processes occur if the alkyl chain allows.
Decarboxylation: Loss of CO₂ (44 Da) or COOH (45 Da) is the dominant pathway for the acid moiety.
Caption: Primary electron impact (EI) fragmentation pathways for structural confirmation.
References
Sigma-Aldrich. Product Specification: 4-Oxocyclohexanecarboxylic acid derivatives. Retrieved from .
Aiken, A. C., et al. (2007). "Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry."[3][4] Analytical Chemistry. Retrieved from .
National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). General fragmentation patterns for cyclohexane carboxylic acids. Retrieved from .
PubChem. Compound Summary: 2-Methyl-4-oxocyclohexane-1-carboxylic acid (Isomer Analog). Retrieved from .
Thermo Fisher Scientific. Orbitrap Exploris 240 Mass Spectrometer Specifications. Retrieved from .
Technical Guide: Proper Disposal of 3-Methyl-4-oxocyclohexane-1-carboxylic Acid
[1][2] Executive Summary & Immediate Action 3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) is a functionalized cyclic organic intermediate containing both a carboxylic acid and a ketone moiety.[1] Core Di...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Immediate Action
3-Methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 101567-36-6) is a functionalized cyclic organic intermediate containing both a carboxylic acid and a ketone moiety.[1]
Core Disposal Directive:
Do NOT dispose of this compound down the drain. Despite being an organic acid, it contributes to Chemical Oxygen Demand (COD) and may persist in water systems.
Waste Stream:Organic Acid Waste (Preferred) or Non-Halogenated Organic Solvent Waste (Acceptable if dissolved in compatible solvents).[1]
Incompatibility: Strictly segregate from Strong Bases (exothermic neutralization) and Strong Oxidizers (reaction with ketone/acid functionality).[1]
Chemical Profile & Waste Characterization[2][3]
To ensure safe disposal, you must understand the chemical behavior that dictates the waste stream. This compound is not just "waste"; it is a reactive chemical entity until destroyed.[1]
Property
Data
Disposal Implication
CAS Number
101567-36-6
Unique identifier for waste labeling (manifests).[2]
Molecular Formula
Non-halogenated.[3][4] Suitable for standard incineration.
Functional Groups
Carboxylic Acid (-COOH)Ketone (C=O)
Acidic: Corrosive to skin/metals.Ketone: Combustible; reactive with oxidizers.[2]
Physical State
Solid (Powder/Crystals)
Dust hazard.[2] Requires solid waste bin unless in solution.
Acidity (pKa)
~4.5 - 5.0 (Estimated)
Weak acid. Can be neutralized with Sodium Bicarbonate ().
Water Solubility
Moderate
Do not assume it is safe for aqueous discharge.[2]
The "Dual-Functionality" Risk
Unlike simple mineral acids, this molecule has a ketone group.[2][1]
Acid Risk: Reacts exothermically with bases (hydroxides, amines).[1]
Effective disposal starts with segregation.[1] Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving waste drums.
Decision Matrix: Selecting the Correct Stream
Figure 1: Decision tree for segregating 3-Methyl-4-oxocyclohexane-1-carboxylic acid waste based on physical state and solvent matrix.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Best Practice: Incineration via licensed contractor.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original manufacturer container if intact.[1]
Labeling: Apply a hazardous waste label.
Constituents: "3-Methyl-4-oxocyclohexane-1-carboxylic acid" (Do not use abbreviations).[1]
Hazards: Check "Irritant" and "Acidic" (if applicable on your label).[1]
Secondary Containment: Place the container in a clear polyethylene bag (double containment) before placing it in the lab's solid waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: You have completed a reaction or extraction (e.g., in Ethyl Acetate).
pH Check: If the solution is highly acidic (pH < 2), do not mix directly with general organic solvents, as this can corrode metal waste drums.
Transfer: Pour the neutralized organic layer into the Non-Halogenated Organic Waste carboy.
Critical: If you used Dichloromethane (DCM), you must use the Halogenated waste stream.
Scenario C: Trace Residue (Glassware Cleaning)
Rinse 1: Rinse glassware with a small volume of acetone or ethanol. Collect this rinse into the Organic Solvent Waste container.
Rinse 2: Wash with soap and water.[1][5] This secondary aqueous wash can go down the sink only if the first solvent rinse removed the bulk of the organic material.
Accidental Release Measures (Spill Cleanup)[2]
If a spill occurs, immediate containment is required to prevent the acid from damaging equipment or entering floor drains.
Figure 2: Step-by-step workflow for cleaning up a solid or liquid spill of the keto-acid.[2][1]
Spill Protocol Details:
Neutralizing Agent: Use Sodium Bicarbonate (Baking Soda) or Sodium Carbonate (Soda Ash).[1][6] Do not use strong bases like Sodium Hydroxide pellets, as the heat of neutralization can cause splattering.
Verification: Use pH paper to ensure the spill residue is pH 6-8 before final cleanup.[1]
Regulatory Compliance (US/EU Context)
Compliance is not optional.[5][7][8] Violating these codes can result in severe institutional fines.
RCRA (USA):
If the waste solution has a pH
2, it is classified as Corrosive Waste (D002) [1].[9]
If the waste is ignitable (flash point < 60°C due to solvents), it is Ignitable Waste (D001) [1].[9]
The pure substance itself is not P-listed or U-listed, but falls under general "Characteristic Waste" if it exhibits corrosivity.[1]
European Waste Codes (EWC):
Classify as 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]
Final Scientist's Note:
"The presence of the ketone group makes this acid chemically distinct. While it is stable, never store its waste in the same carboy as oxidizing acids (like Nitric Acid) or peroxides. The resulting chemistry could pressurize the container."
References
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40 CFR Part 261.[9] [Link]
PubChem. (n.d.). Compound Summary: 2-Methyl-4-oxocyclohexane-1-carboxylic acid (Isomer Analogue). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Methyl-4-oxocyclohexane-1-carboxylic acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The handling of any chemical rea...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The handling of any chemical reagent demands a thorough understanding of its properties and potential hazards. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyl-4-oxocyclohexane-1-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Assessment & Chemical Profile
3-Methyl-4-oxocyclohexane-1-carboxylic acid is a bifunctional organic molecule, meaning its hazard profile is derived from its constituent parts: a carboxylic acid group and a substituted cyclohexanone ring. A comprehensive risk assessment must therefore consider the hazards associated with both functional groups.
Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive.[1] Direct contact can lead to severe skin burns and serious eye damage.[2][3]
Cyclohexanone Moiety : The cyclohexanone backbone presents its own set of risks. Cyclohexanone itself is a flammable liquid and can be harmful if inhaled or comes into contact with skin.[4][5][6] It is also known to cause skin and eye irritation.[4]
Table 1: Summary of Potential Hazards
Hazard Type
Description
Primary Risk
Skin Corrosion/Irritation
As a carboxylic acid, the compound can irritate or cause burns upon contact.[2][3]
Direct skin contact can lead to chemical burns or dermatitis.
Serious Eye Damage
Acidic nature poses a significant risk of severe, potentially irreversible eye damage.[2][3][8]
Splashes can cause serious injury.
Respiratory Irritation
Inhalation of dust (if solid) or vapors may irritate the respiratory tract.[3][8][9]
Inhalation can lead to coughing, shortness of breath, and irritation.
Flammability
The cyclohexanone structure suggests potential flammability.[4][5]
Vapors may form flammable mixtures with air; keep away from ignition sources.[5]
| Incompatibility | Reacts with bases and oxidizing agents.[1][2] | Improper storage or mixing can lead to hazardous reactions. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following protocol is designed to provide comprehensive protection when handling 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Table 2: Required Personal Protective Equipment
Protection Type
Specific Equipment
Rationale & Causality
Eye and Face Protection
Chemical splash goggles and a full-face shield.
Mandatory. Carboxylic acids can cause severe and permanent eye damage.[2][3] Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face, which is critical when handling corrosive materials.[10]
Hand Protection
Nitrile or butyl rubber gloves.
Mandatory. These materials offer good resistance to a broad range of chemicals, including acids.[10][11][12] Always inspect gloves for any signs of degradation or pinholes before use.[10] After handling, remove gloves carefully to avoid skin contamination.
Body Protection
A flame-resistant lab coat worn over full-length clothing. An impervious chemical apron for larger quantities (>25g or 25mL).
A lab coat protects the skin from incidental contact and splashes.[10] Given the flammability risk from the cyclohexanone component, a flame-resistant coat is a prudent choice.[10] An apron provides an additional layer of protection against significant spills.[10]
Respiratory Protection
An N95 dust mask (for solid form) or a respirator with acid gas cartridges.
Situational. Required when handling the powder form to prevent inhalation of dust, or if there is a risk of aerosol generation.[7][10] All handling of this compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[7][10]
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Mandatory. Protects feet from spills and falling objects.[7][10] |
Procedural Guidance for Safe Handling
A robust safety culture is built on clear, repeatable procedures. The following workflow illustrates the critical steps for safely managing 3-Methyl-4-oxocyclohexane-1-carboxylic acid in a laboratory setting.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for 3-Methyl-4-oxocyclohexane-1-carboxylic acid.
Step-by-Step Methodologies
Preparation and Engineering Controls :
Always handle 3-Methyl-4-oxocyclohexane-1-carboxylic acid within a properly functioning chemical fume hood to minimize inhalation exposure.[7][10]
Confirm that a safety shower and eyewash station are immediately accessible and unobstructed.[7][10][13]
Remove all incompatible chemicals, such as bases and strong oxidizing agents, from the immediate work area.[1][2]
Donning PPE :
The sequence is critical to ensure layers of protection are correctly applied.
First : Lab coat.
Second : Chemical splash goggles and face shield.
Last : Gloves. Ensure gloves are pulled over the cuffs of the lab coat.
Handling and Use :
When handling the solid, use gentle scooping motions to avoid creating dust.
Keep containers tightly sealed when not in use to prevent the release of vapors.[7][9]
Use spark-proof tools and avoid sources of ignition in the vicinity.
Doffing PPE :
This process is designed to prevent cross-contamination from the "dirty" exterior of the PPE to your skin.
First : Remove gloves using a technique that avoids touching the outer surface with bare skin.
Second : Remove the face shield and goggles.
Third : Remove the lab coat.
Finally : Wash hands thoroughly with soap and water.[8]
Emergency & Disposal Protocols
Preparedness is the cornerstone of safety. Knowing the correct response to an unforeseen event is just as critical as the handling procedure itself.
Spill Response Plan
A spill is categorized as "minor" or "major" based on the handler's ability to manage it safely without assistance.[14]
Table 3: Spill Response Actions
Spill Size
Immediate Actions
Minor Spill
Alert others in the immediate area.[15][16] Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[14][15][16] Work from the outside in. Collect the residue into a sealed container for hazardous waste disposal.[7][15] Decontaminate the area.[16]
| Major Spill | Evacuate the area immediately.[17] Alert laboratory supervisor and institutional safety personnel.[14] Close doors to the affected area to contain vapors.[16] Do not attempt to clean up a major spill unless you are trained and equipped to do so.[15] |
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Exposure Route
First Aid Procedure
Skin Contact
Immediately remove all contaminated clothing.[2][3] Flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[2] Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Waste Disposal
All materials contaminated with 3-Methyl-4-oxocyclohexane-1-carboxylic acid must be treated as hazardous waste.
Principle : Never dispose of this chemical down the drain or in regular trash.
Procedure : Collect all waste, including spill cleanup materials and contaminated PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.[15][16]
Compliance : Disposal must be carried out in strict accordance with all local, state, and federal regulations.[2][7] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[14]
References
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
How to Neutralize Chemical Spills. Lab Manager. [Link]
Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]
Chemical Emergency Procedures. Unknown Source.
Safety equipment, PPE, for handling acids. Quicktest. [Link]
Chemical Spills. University of Florida Emergency Management. [Link]
Emergency response / spill control. Health and Safety Executive. [Link]
Safety Data Sheet for Carboxylic Acid Polymer. SDS US. [Link]
Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa. [Link]
Safety Data Sheet for Cyclohexanone. Penta Chemicals. [Link]